N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
Description
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Properties
IUPAC Name |
N-ethyloxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-8-7-3-5-9-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAUERBFDJYWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-Ethyl-4-aminotetrahydropyran Hydrochloride in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of aliphatic heterocyclic building blocks is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N-ethyl-4-aminotetrahydropyran hydrochloride has emerged as a highly versatile secondary amine intermediate. By serving as a bioisosteric replacement for traditional carbocycles and piperidines, this compound allows medicinal chemists to finely tune lipophilicity, reduce basicity, and enhance the metabolic stability of therapeutic agents targeting complex diseases, including oncology and infectious diseases.
Physicochemical Profiling & Molecular Weight Analysis
Understanding the exact physicochemical parameters of this building block is critical for precise stoichiometric calculations during high-throughput parallel synthesis. The compound is typically utilized in its hydrochloride salt form rather than the free base. The free base is a liquid at room temperature and is susceptible to oxidative degradation. Conversion to the hydrochloride salt yields a highly stable, crystalline solid that ensures extended shelf-life and precise handling,[1].
Table 1: Chemical and Structural Identifiers
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | N-ethyloxan-4-amine | N-ethyloxan-4-amine hydrochloride |
| CAS Number | 211814-15-2 | 1158623-65-4 |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| SMILES | CCNC1CCOCC1 | Cl.CCNC1CCOCC1 |
Table 2: Pharmacokinetic & Physicochemical Profiling
| Parameter | Value | Pharmacological Implication |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration[1]. |
| LogP (Predicted) | ~1.19 | Favorable lipophilicity for oral bioavailability, adhering strictly to Lipinski's Rule of 5[1]. |
| Hydrogen Bond Donors | 1 | Facilitates critical target kinase/protease hinge-binding interactions[1]. |
| Hydrogen Bond Acceptors | 2 | Enhances aqueous solubility via the endocyclic tetrahydropyran oxygen[1]. |
Mechanistic Role in Drug Design
The incorporation of the N-ethyl-4-aminotetrahydropyran motif into a drug scaffold is rarely accidental; it is driven by specific structural and mechanistic goals:
-
Bioisosteric Basicity Modulation: Replacing a traditional piperidine ring with a tetrahydropyran (THP) ring fundamentally alters the basicity of the scaffold. By removing the protonatable endocyclic nitrogen, the THP ring prevents excessive accumulation in acidic subcellular compartments (such as lysosomes), thereby improving the overall volume of distribution and mitigating the risk of drug-induced phospholipidosis.
-
Targeted Oncology Applications (ATR Inhibitors): Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical target in the DNA damage response (DDR) pathway. Aminopyrazine-isoxazole derivatives utilizing the tetrahydropyran-4-amine motif have been successfully developed as potent ATR inhibitors. The THP ring provides the exact spatial geometry required to occupy the kinase binding pocket while maintaining favorable solubility[2].
-
Antimalarial Development (Plasmepsin X Inhibitors): In the development of orally available antimalarial agents like UCB7362, the tetrahydropyran-4-amine scaffold is utilized to synthesize cyclic acyl guanidines. The addition of the THP ring significantly improves metabolic stability in human hepatocytes and maintains excellent aqueous solubility, which is critical for achieving the necessary in vivo efficacy against Plasmodium falciparum[3].
Synthetic Integration Workflow
The following diagram illustrates the logical progression of synthesizing the N-ethyl-4-aminotetrahydropyran hydrochloride salt and its subsequent integration into advanced drug discovery pipelines.
Synthetic workflow of N-ethyl-4-aminotetrahydropyran HCl in drug discovery pipelines.
Standardized Experimental Protocol: Synthesis & Isolation
To ensure reproducibility and high yield, the following step-by-step protocol outlines a self-validating system for the synthesis of N-ethyl-4-aminotetrahydropyran hydrochloride via reductive amination.
Phase 1: Imine Formation & Reduction
-
Reagent Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Amine Addition: Add ethylamine (2.0 M solution in THF, 1.5 eq). Introduce a catalytic amount of glacial acetic acid to adjust the microenvironment pH to ~5.5.
-
Causality: The mildly acidic pH accelerates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the target iminium ion.
-
-
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
Causality: The choice of NaBH(OAc)₃ over standard NaBH₄ is critical. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone starting material, preventing the formation of tetrahydro-2H-pyran-4-ol as an unwanted byproduct.
-
-
Validation Checkpoint 1: After 4 hours at room temperature, analyze an aliquot via LC-MS. The disappearance of the ketone mass and the appearance of the [M+H]⁺ peak at 130.12 m/z confirms successful free base formation.
Phase 2: Workup & Salt Formation
-
Quenching: Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with DCM.
-
Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base (N-ethyltetrahydro-2H-pyran-4-amine) as a pale yellow liquid.
-
Crystallization: Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C. Dropwise, add 4.0 M HCl in dioxane (1.1 eq).
-
Causality: Dioxane perfectly solubilizes the HCl gas while acting as an anti-solvent for the resulting hydrochloride salt. This induces rapid, high-purity crystallization without the need for complex silica gel chromatography.
-
-
Validation Checkpoint 2: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum. Validate the final compound via ¹H NMR (D₂O); the spectrum must show the absence of the ketone carbonyl carbon (via ¹³C NMR) and the presence of the ethyl group protons (triplet at ~1.2 ppm, quartet at ~2.8 ppm). The final molecular weight of the isolated powder is 165.66 g/mol .
References
-
Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: US10822331B2 - Processes for preparing ATR inhibitors Source: Google Patents URL
Sources
Technical Guide: Comparative Analysis of N-ethyltetrahydro-2H-pyran-4-amine Free Base and Hydrochloride Salt
Executive Summary
This technical guide provides a comprehensive comparative analysis of N-ethyltetrahydro-2H-pyran-4-amine , a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly for neurological targets. It contrasts the Free Base (Liquid) and Hydrochloride Salt (Solid) forms, delineating their physicochemical properties, synthesis pathways, and specific applications in drug development. The guide is designed to assist researchers in selecting the optimal form for synthetic intermediates versus final formulation.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The selection between the free base and the hydrochloride salt is primarily dictated by the phase of development (synthesis vs. formulation) and the required physicochemical behavior (solubility vs. permeability).
| Feature | Free Base | Hydrochloride Salt |
| CAS Number | 211814-15-2 | 1158623-65-4 |
| IUPAC Name | N-ethyltetrahydro-2H-pyran-4-amine | N-ethyltetrahydro-2H-pyran-4-amine hydrochloride |
| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol |
| Physical State | Liquid (Colorless to pale yellow) | Solid (White crystalline powder) |
| Melting Point | < 25 °C (Liquid at RT) | > 200 °C (Decomposition typical) |
| Solubility (Water) | Low to Moderate (pH dependent) | High (Freely soluble) |
| Solubility (Organic) | High (DCM, EtOAc, THF) | Low (Insoluble in non-polar solvents) |
| pKa (Calc.) | ~10.6 - 10.8 (Secondary Amine) | N/A (Salt form dissociates) |
| Hygroscopicity | Low | Moderate to High (Desiccant required) |
Synthesis & Manufacturing Workflow
The industrial standard for synthesizing N-ethyltetrahydro-2H-pyran-4-amine is reductive amination . This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium formation).
Mechanism of Action[1][9]
-
Imine Formation: Condensation of tetrahydro-4H-pyran-4-one with ethylamine.
-
Reduction: In-situ reduction of the imine/iminium species using a hydride donor (e.g., Sodium Triacetoxyborohydride).[1]
Diagram 1: Reductive Amination & Salt Formation Workflow
Caption: Step-wise synthesis from ketone precursor to isolated free base and subsequent conversion to hydrochloride salt.
Physicochemical Comparative Analysis
Solubility & Dissolution
-
Free Base: Exhibits high lipophilicity (LogP ~1.2). It is the preferred form for synthetic coupling reactions (e.g., amide coupling, SNAr) carried out in organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). It allows for easy aqueous workups where the amine partitions into the organic layer at basic pH.
-
HCl Salt: Highly water-soluble due to the ionization of the secondary amine (
). This form is ideal for aqueous stock solutions in biological assays or as a stable storage form. However, it must be "free-based" (neutralized) before being used as a nucleophile in organic synthesis.
Stability & Handling
-
Oxidation: Secondary amines are susceptible to oxidation (N-oxide formation) upon prolonged exposure to air. The Free Base liquid has a higher surface area and kinetic mobility, increasing this risk.
-
Hygroscopicity: The HCl Salt is thermodynamically more stable but can be hygroscopic. It requires storage in a desiccator.
-
Processability: The Solid HCl Salt is superior for weighing and handling. Dispensing small quantities of the liquid free base can be imprecise due to viscosity and volatility; the solid salt allows for precise gravimetric measurement.
Biological Implications & Salt Selection
In drug discovery, the choice of form impacts pharmacokinetics (PK). The free base represents the species that permeates cell membranes (passive diffusion), while the salt form drives solubility in the gastrointestinal tract.
Diagram 2: Salt Selection Decision Matrix
Caption: Decision tree for selecting between Free Base and HCl salt based on experimental context.
Experimental Protocols
Protocol A: Synthesis of Free Base (Reductive Amination)
Objective: Synthesize N-ethyltetrahydro-2H-pyran-4-amine from tetrahydro-4H-pyran-4-one.
-
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 0.1 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
-
Procedure:
-
Dissolve ketone in DCE under Nitrogen atmosphere.
-
Add Ethylamine solution and Acetic Acid. Stir for 30 min to facilitate imine formation.
-
Cool to 0°C. Add STAB portion-wise (exothermic).
-
Warm to Room Temperature (RT) and stir overnight.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ (pH ~8-9).
-
Extract aqueous layer with DCM (3x).
-
Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: Colorless to yellow liquid (Free Base).
-
Protocol B: Conversion of Free Base to Hydrochloride Salt
Objective: Stabilize the liquid amine into a solid salt.
-
Procedure:
-
Dissolve the Free Base (from Protocol A) in a minimal amount of dry Diethyl Ether or Ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 eq) or bubble HCl gas.
-
A white precipitate should form immediately.
-
Stir for 30 min at 0°C.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold Ether (to remove unreacted free base/impurities).
-
Dry under high vacuum to remove trace solvents.
-
Result: White crystalline powder (HCl Salt).
-
Protocol C: Free-Basing (Salt to Free Base)
Objective: Recover nucleophilic amine from the stable salt for synthesis.
-
Procedure:
-
Suspend HCl Salt in DCM.
-
Add 1M NaOH or saturated NaHCO₃ (2.0 eq) and stir vigorously for 15 min.
-
Separate layers. The amine will migrate to the DCM layer.
-
Extract aqueous layer once more with DCM.
-
Dry organic layer (Na₂SO₄) and concentrate.
-
Note: For small scale reactions, simply add 2-3 equivalents of DIPEA or Triethylamine directly to the reaction mixture instead of isolating the free base.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10964527, N-ethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1] (Standard protocol reference for reductive amination).
Sources
Technical Guide: pKa Profile of N-Ethyltetrahydro-2H-pyran-4-amine Hydrochloride
Topic: N-ethyltetrahydro-2H-pyran-4-amine hydrochloride pKa value Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 211814-15-2) is a secondary amine building block widely utilized in medicinal chemistry for the synthesis of pharmaceutical agents targeting neurological disorders and oncology.
The critical physicochemical parameter for this molecule is the pKa of the secondary amine , which dictates its ionization state, solubility, and membrane permeability under physiological conditions.
-
Estimated pKa Value: 10.0 ± 0.3 (Calculated via SAR & Hammett Analysis)
-
Physiological State (pH 7.4): >99.7% Protonated (Cationic)
-
Key Insight: The inclusion of the ether oxygen atom in the tetrahydropyran ring lowers the pKa by approximately 1.0 log unit compared to its carbocyclic analogue (N-ethylcyclohexylamine), modulating basicity while maintaining high aqueous solubility.
Chemical Identity & Structural Analysis
Before analyzing the acid dissociation constant, the structural integrity and electronic environment of the amine must be defined.
| Property | Detail |
| IUPAC Name | N-ethyltetrahydro-2H-pyran-4-amine hydrochloride |
| CAS Number | 211814-15-2 |
| Molecular Formula | C₇H₁₅NO · HCl |
| Molecular Weight | 129.20 (Free Base) / 165.66 (Salt) |
| SMILES | CCNC1CCOCC1.Cl |
| InChI Key | MRBDURJWQDYZGN-UHFFFAOYSA-N |
Structural Diagram
The following diagram illustrates the equilibrium between the protonated hydrochloride salt and the free base, highlighting the site of protonation.
Caption: Dissociation equilibrium of N-ethyltetrahydro-2H-pyran-4-amine. The pKa refers to the deprotonation of the cationic species (BH+).
The pKa Value: Derivation & Analysis
As direct experimental literature values for this specific building block are proprietary or sparse in open literature, the value is derived using a high-confidence Structure-Activity Relationship (SAR) analysis anchored by experimentally validated analogues.
The SAR Calculation Logic
The pKa is estimated by comparing the molecule to Cyclohexylamine (the carbocyclic parent) and adjusting for two factors:
-
Inductive Effect of Oxygen (-I): The ether oxygen at position 4 exerts an electron-withdrawing effect, reducing the electron density on the nitrogen and stabilizing the free base form less than the protonated form? No, it destabilizes the positive charge on the cation via inductive withdrawal, thereby lowering the pKa .
-
N-Ethylation (+I): Alkyl groups are electron-donating. Converting a primary amine to a secondary N-ethyl amine typically increases the pKa by 0.2–0.5 units due to stabilization of the cation.
Comparative Data Table
| Analogue Molecule | Structure | pKa (Exp/Pred) | Effect |
| Cyclohexylamine | C₆H₁₁NH₂ | 10.64 (Exp) [1] | Baseline Reference |
| Tetrahydro-2H-pyran-4-amine | C₅H₉O-NH₂ | 9.63 (Pred) [2] | -1.0 (Oxygen -I effect) |
| N-Ethylcyclohexylamine | C₆H₁₁NHEt | 11.16 (Pred) [3] | +0.5 (N-ethylation vs Cyclohexyl) |
| TARGET: N-Ethyltetrahydro-2H-pyran-4-amine | C₅H₉O-NHEt | ~10.0 (Calc) | Combined Effect |
Conclusion: The inductive withdrawal of the pyran oxygen (-1.0) is partially offset by the electron-donating ethyl group (+0.4). Final Calculated pKa: 10.0 ± 0.3
Ionization Profile at Physiological pH
Understanding the ionization state is critical for predicting ADME properties. Using the Henderson-Hasselbalch equation:
At pH 7.4 (Blood/Cytosol):
Result: The molecule is 99.75% Protonated (Cationic) at physiological pH.
Implications in Drug Development[3][4]
Solubility & Formulation
-
High Solubility: As a hydrochloride salt with a pKa of 10.0, the compound will remain charged in the stomach (pH 1-2) and intestine (pH 6-7), ensuring excellent aqueous solubility.
-
Salt Selection: The hydrochloride form is stable.[1] However, if the drug candidate requires higher lipophilicity for formulation, a counter-ion screen (e.g., tosylate, fumarate) may be necessary, though the high pKa limits the effectiveness of weak acid counter-ions.
LogD and Permeability
While the intrinsic lipophilicity (LogP) of the free base is approximately 0.8 [4], the effective distribution coefficient (LogD) at pH 7.4 is significantly lower due to ionization.
Lysosomotropism Risk
Basic amines with pKa > 8 and moderate lipophilicity can become trapped in acidic lysosomes (pH ~4.5-5.0), a phenomenon known as lysosomal trapping.
-
Mechanism: The neutral free base crosses the lysosomal membrane, becomes protonated inside the acidic environment, and cannot exit.
-
Risk Level: Moderate . While the pKa (10.[2]0) strongly favors trapping, the low intrinsic LogP (0.8) of this specific fragment reduces the driving force compared to more lipophilic amines.[3]
Experimental Determination Protocol
For definitive validation within your specific matrix, the following Potentiometric Titration protocol is the gold standard.
Method: Potentiometric Titration (SiriusT3 / GLpKa)
Principle: Precise measurement of pH change upon addition of titrant (KOH/HCl) to determine the inflection point where
Workflow Diagram[5]
Caption: Standard workflow for potentiometric pKa determination of amine salts.
Step-by-Step Methodology
-
Instrument Setup: Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Ensure inert atmosphere (Argon or Nitrogen blanket) to prevent carbonate formation.
-
Sample Prep: Weigh 3–5 mg of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride. Dissolve in 20 mL of ionic strength adjusted water (0.15 M KCl).
-
Titration Loop:
-
Acidify the solution to pH < 2.5 using 0.5 M HCl to ensure the amine is 100% protonated.
-
Titrate with 0.5 M KOH (carbon dioxide free).
-
Record pH after each addition (wait for stability < 0.002 pH/sec).
-
Continue titration until pH > 11.5.
-
-
Calculation: Use the Bjerrum difference plot or Gran plot method. The pKa corresponds to the pH at the half-equivalence point.
References
Sources
Methodological & Application
Synthesis of N-ethyltetrahydro-2H-pyran-4-amine Hydrochloride: An Application Note and Detailed Protocol
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, a key building block, provides a versatile entry point for the introduction of this valuable cyclic ether system into more complex molecular architectures. This compound is particularly relevant for researchers and scientists in drug development, serving as a crucial intermediate in the synthesis of novel therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, emphasizing the underlying chemical principles and ensuring a self-validating and reproducible process.
Synthetic Strategy: Reductive Amination
The most direct and efficient pathway to N-substituted tetrahydropyran amines is through the reductive amination of the corresponding ketone, tetrahydro-4H-pyran-4-one. This one-pot reaction proceeds via two key steps: the formation of an intermediate iminium ion from the ketone and ethylamine, followed by its in-situ reduction to the desired secondary amine.
The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mild nature and remarkable selectivity for iminium ions over ketones, minimizing the formation of the corresponding alcohol byproduct.[1][2] This chemoselectivity allows for the entire reaction sequence to be conducted in a single reaction vessel, simplifying the experimental setup and improving overall efficiency.
Sources
Application Note: Reductive Amination of Tetrahydropyran-4-one with Ethylamine
Introduction and Strategic Rationale
In modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged structural motif. It is frequently deployed as a bioisostere for cyclohexane or piperidine rings to modulate physicochemical properties, such as lowering lipophilicity (LogD), improving aqueous solubility, and introducing a hydrogen-bond acceptor ().
The functionalization of THP scaffolds via reductive amination is a critical transformation in drug development. This application note provides a comprehensive, self-validating protocol for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine from tetrahydropyran-4-one and ethylamine, designed for researchers scaling up active pharmaceutical ingredients (APIs).
Mechanistic Insights and Reagent Selection (E-E-A-T)
Reductive amination is a tandem equilibrium-driven process involving the formation of an intermediate iminium ion, followed by in situ reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice. The electron-withdrawing acetate ligands sterically and electronically deactivate the borohydride core. Consequently, NaBH(OAc)3 is exceptionally mild and exhibits high chemoselectivity: it reduces the transient, highly electrophilic iminium ion rapidly but is inert toward the starting ketone. This prevents the formation of the undesired tetrahydropyran-4-ol byproduct ().
-
Role of Acid Catalysis: Ketones are inherently less electrophilic than aldehydes. The addition of a stoichiometric amount of glacial acetic acid (AcOH) acts as a Brønsted acid catalyst. It protonates the initial hemiaminal intermediate, facilitating dehydration to drive the equilibrium toward the reactive iminium species ().
-
Solvent Selection: 1,2-Dichloroethane (DCE) is selected over Tetrahydrofuran (THF) or Methanol (MeOH) because NaBH(OAc)3 exhibits optimal solubility and reaction kinetics in halogenated solvents, minimizing competing side reactions.
Mechanistic Pathway
Caption: Mechanistic pathway of the reductive amination of tetrahydropyran-4-one with ethylamine.
Quantitative Data and Optimization
Table 1: Reagent Stoichiometry and Properties (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Tetrahydropyran-4-one | 100.12 | 1.0 | 1.00 g | Electrophile |
| Ethylamine (2.0 M in THF) | 45.08 | 1.2 | 6.0 mL | Nucleophile |
| Glacial Acetic Acid (AcOH) | 60.05 | 1.0 | 0.57 mL | Acid Catalyst |
| NaBH(OAc)3 | 211.94 | 1.5 | 3.18 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 30 mL | Solvent |
Table 2: Comparative Analysis of Reducing Agents
| Reducing Agent | Chemoselectivity (Ketone vs. Iminium) | Toxicity Profile | Typical Yield | Remarks |
| NaBH4 | Poor (Reduces ketone rapidly) | Low | < 20% | Requires stepwise pre-formation of imine. |
| NaBH3CN | High | High (Generates HCN gas) | 70-85% | Requires strict pH control (pH ~5-6). |
| NaBH(OAc)3 | Excellent | Low | 85-95% | Reagent of choice for direct reductive amination. |
Experimental Protocol
Step-by-Step Methodology
Caption: Step-by-step experimental workflow for the reductive amination process.
Step 1: Reaction Setup
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Add tetrahydropyran-4-one (1.00 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL) to the flask.
-
Add ethylamine (6.0 mL of a 2.0 M solution in THF, 12.0 mmol) via syringe.
-
Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Causality Note: The acid is added to catalyze the dehydration of the hemiaminal; omitting this step will result in sluggish reaction kinetics and poor conversion.
Step 2: Iminium Formation 5. Stir the mixture at room temperature (20–25 °C) for 15–30 minutes to allow the equilibrium to shift toward the iminium ion prior to adding the reducing agent.
Step 3: Reduction 6. Cool the reaction mixture to 0 °C using an ice-water bath. 7. Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portionwise over 10 minutes. Causality Note: Portionwise addition mitigates the mild exotherm and prevents the accelerated thermal degradation of the hydride reagent. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
Step 4: Self-Validating In-Process Control (IPC) 9. Monitor the reaction via TLC (DCM:MeOH:NH4OH 90:9:1, visualized with Ninhydrin stain) or LC-MS. The starting ketone will disappear, and a new, highly polar, ninhydrin-active spot (corresponding to the secondary amine) will appear.
Step 5: Quench and Workup 10. Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL). Causality Note: The basic quench is a critical self-validating step. It neutralizes the acetic acid, decomposes any unreacted hydride, and breaks down stable boron-amine coordination complexes, ensuring the product is partitioned into the organic layer as a free base. 11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 12. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 6: Purification 13. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–10% MeOH in DCM with 1% Et3N) to afford N-ethyltetrahydro-2H-pyran-4-amine as a pale yellow oil. Alternatively, the product can be precipitated as a highly pure hydrochloride salt by treating the ethereal solution with 2M HCl in diethyl ether.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL: [Link]
-
Ghosh, A. K., & Anderson, D. D. (2011). Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors. Future Medicinal Chemistry, 3(9), 1181-1197. URL: [Link]
Application Note: Optimized Reaction Conditions for the N-Ethylation of 4-Aminotetrahydropyran
Executive Summary
4-Aminotetrahydropyran (oxan-4-amine, CAS 38041-19-9) is a privileged building block in modern drug discovery, frequently utilized to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profiles of therapeutic scaffolds[1]. The N-ethylation of this primary amine to yield N-ethyltetrahydro-2H-pyran-4-amine (CAS 211814-15-2) is a fundamental yet challenging transformation.
As a Senior Application Scientist, I have observed that the primary failure mode in this transformation is over-alkylation , which leads to the formation of N,N-diethyl tertiary amines or quaternary ammonium salts. This guide provides field-validated, self-monitoring protocols for two distinct synthetic strategies, detailing the mechanistic causality behind every reagent choice to ensure high-fidelity mono-ethylation.
Mechanistic Rationale & Pathway Selection
The selection of the ethylation strategy dictates the purity and yield of the final secondary amine.
-
Pathway A: Reductive Amination (The Gold Standard) . This approach condenses the primary amine with acetaldehyde to form a transient iminium ion, which is subsequently trapped by a mild hydride donor (NaBH(OAc)₃). Because the resulting secondary amine is sterically hindered and less prone to form a subsequent iminium species with acetaldehyde under these specific conditions, over-alkylation is effectively suppressed[2].
-
Pathway B: Direct Alkylation (Alternative) . This classical SN2 approach utilizes ethyl iodide and a base. Because the inductive effect of the newly added ethyl group makes the resulting secondary amine more nucleophilic than the starting primary amine, this pathway is inherently prone to over-alkylation[3]. It should only be used when reductive amination is incompatible with other functional groups on a complex substrate.
Logical workflow comparing Reductive Amination vs. Direct Alkylation pathways.
Protocol A: Reductive Amination (Preferred Method)
This protocol leverages sodium triacetoxyborohydride, a mild reducing agent that preferentially reduces protonated iminium ions over unreacted aldehydes, thereby minimizing the formation of ethanol (a competing byproduct)[2].
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Mechanistic Role |
| 4-Aminotetrahydropyran | 101.15 | 1.0 | 1.01 g | Nucleophilic Substrate |
| Acetaldehyde | 44.05 | 1.1 | 0.62 mL (0.48 g) | Electrophilic Carbonyl |
| NaBH(OAc)₃ | 211.94 | 1.5 | 3.18 g | Chemoselective Hydride Donor |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 0.57 mL (0.60 g) | Brønsted Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 30 mL | Aprotic Solvent |
Step-by-Step Methodology & Causality
-
Substrate Solubilization : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminotetrahydropyran (1.01 g) in anhydrous DCE (20 mL) under a nitrogen atmosphere.
-
Causality Insight: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point and superior solubility profile for triacetoxyborohydride complexes, ensuring a homogenous reduction environment.
-
-
Acidic Activation : Add glacial acetic acid (0.57 mL) to the solution. Stir for 10 minutes at 20–25 °C.
-
Causality Insight: The addition of 1.0 equivalent of acetic acid is critical. It protonates the transient imine to form a highly electrophilic iminium ion, which is the actual species reduced by NaBH(OAc)₃. Without this acid catalyst, the reaction stalls.
-
-
Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetaldehyde (0.62 mL) dropwise over 5 minutes. Stir for 30 minutes at 0 °C.
-
Causality Insight: Acetaldehyde is highly volatile (bp 20.2 °C). Cooling the reaction prevents evaporative loss and controls the exothermic condensation step.
-
-
Hydride Delivery : Add NaBH(OAc)₃ (3.18 g) portion-wise over 15 minutes.
-
Causality Insight: Portion-wise addition mitigates rapid hydrogen gas evolution and thermal spiking, maintaining the chemoselectivity of the reagent.
-
-
Maturation & IPQC (In-Process Quality Control) : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
Self-Validating Step: Monitor via TLC (Eluent: DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin. The primary amine starting material will appear as a dark purple spot, while the secondary amine product will appear as a lighter, distinctively different colored spot (often orange/brown).
-
-
Quenching & Workup : Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL). Stir vigorously until gas evolution ceases. Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Direct Alkylation (Alternative Method)
When reductive amination is not feasible, direct SN2 alkylation can be employed. This protocol uses a substoichiometric amount of the alkylating agent and a sterically hindered base to artificially bottleneck the reaction and prevent over-alkylation[3].
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Mechanistic Role |
| 4-Aminotetrahydropyran | 101.15 | 1.0 | 1.01 g | Nucleophilic Substrate |
| Ethyl Iodide | 155.97 | 0.95 | 0.76 mL (1.48 g) | Alkylating Agent |
| DIPEA (Hünig's Base) | 129.24 | 2.0 | 3.48 mL (2.58 g) | Non-Nucleophilic Base |
| Acetonitrile (MeCN) | 41.05 | N/A | 25 mL | Polar Aprotic Solvent |
Step-by-Step Methodology & Causality
-
System Initialization : Dissolve 4-aminotetrahydropyran (1.01 g) and DIPEA (3.48 mL) in anhydrous acetonitrile (25 mL) in a 100 mL round-bottom flask under nitrogen.
-
Causality Insight: DIPEA is strictly chosen over triethylamine (TEA) or K₂CO₃. Its bulky isopropyl groups prevent it from acting as a competing nucleophile against ethyl iodide, restricting its role strictly to scavenging the hydroiodic acid byproduct.
-
-
Controlled Alkylation : Cool the mixture to 0 °C. Add ethyl iodide (0.76 mL) dropwise via a syringe.
-
Causality Insight: Using exactly 0.95 equivalents of ethyl iodide is a deliberate, field-proven tactic. Depriving the system of the electrophile ensures that the newly formed secondary amine has minimal opportunity to react further into a tertiary amine. Unreacted primary amine is easily separated during chromatography.
-
-
Thermal Activation : Attach a reflux condenser and heat the reaction to 60 °C for 8–12 hours.
-
IPQC & Workup : Monitor via LC-MS to confirm the presence of the [M+H]⁺ 130.1 peak and the absence of the [M+H]⁺ 158.1 (diethylated) peak. Cool to room temperature, concentrate in vacuo, dilute with EtOAc (30 mL), and wash with saturated aqueous Na₂CO₃ (20 mL). Dry over MgSO₄ and purify via flash chromatography.
Analytical Characterization Standards
To definitively validate the success of the mono-ethylation, cross-reference your isolated product against these analytical benchmarks:
-
ESI-MS : Expected [M+H]⁺ for C₇H₁₅NO is m/z 130.1 .
-
¹H NMR (400 MHz, CDCl₃) : The structural hallmark of successful ethylation is the appearance of the ethyl group signals: a clear triplet at
~1.10 ppm (3H, -CH₃) and a quartet at ~2.65 ppm (2H, -CH₂-) . Furthermore, the methine proton on the tetrahydropyran ring (C4-H) will shift slightly downfield into a multiplet around 2.50 – 2.70 ppm [1].
References
-
PubChem CID 419223: 4-Aminotetrahydropyran Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation Source: Nottingham ePrints (University of Nottingham) URL: [Link]
-
Modular Synthesis of α-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination Source: ChemRxiv URL:[Link]
Sources
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of N-Ethyltetrahydro-2H-pyran-4-amine Hydrochloride
Introduction
N-Ethyltetrahydro-2H-pyran-4-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development.[1] The tetrahydropyran motif is a common feature in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2] This document provides a comprehensive guide for the scale-up synthesis of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, focusing on a robust and efficient reductive amination strategy.
The synthesis of cyclic amines is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science.[3][4] Reductive amination, in particular, stands out as a powerful and versatile method for C-N bond formation, offering a greener alternative to traditional alkylation methods that often employ hazardous reagents.[5][6] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is highly amenable to industrial scale-up due to its efficiency and operational simplicity.[7][8]
This guide is designed for researchers, scientists, and drug development professionals. It will detail a proven protocol for the multigram-scale synthesis of the target compound, addressing critical aspects of reaction optimization, process safety, and product purification.
Synthetic Strategy: Reductive Amination
The chosen synthetic route for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride is a one-pot reductive amination of tetrahydro-4H-pyran-4-one with ethylamine, followed by in-situ reduction and subsequent salt formation. This strategy is advantageous for its high atom economy, avoidance of isolating the intermediate imine, and the use of readily available and relatively inexpensive starting materials.[5][9]
The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of tetrahydro-4H-pyran-4-one and ethylamine. This is followed by dehydration to form the corresponding imine, which is then reduced to the desired secondary amine. The equilibrium of imine formation is driven forward by the consumption of the imine in the irreversible reduction step.[9]
Caption: Synthetic workflow for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride.
A critical consideration in reductive amination is the choice of the reducing agent. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also reduce the starting ketone. Milder and more selective reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine intermediate.[10] For this large-scale protocol, sodium triacetoxyborohydride is the recommended reagent due to its efficacy and the avoidance of toxic cyanide byproducts associated with sodium cyanoborohydride.[6][10]
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of approximately 50 grams of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Tetrahydro-4H-pyran-4-one | 100.12 | 50.0 g | 0.50 | --- |
| Ethylamine (70% in H₂O) | 45.08 | 48.3 mL | 0.75 | Use a fresh solution. |
| Sodium Triacetoxyborohydride | 211.94 | 159 g | 0.75 | Handle with care; moisture sensitive. |
| Dichloromethane (DCM) | --- | 1 L | --- | Anhydrous grade. |
| Hydrochloric Acid (4M in Dioxane) | --- | ~200 mL | --- | Use a fresh solution. |
| Diethyl Ether | --- | 500 mL | --- | For precipitation and washing. |
| Saturated Sodium Bicarbonate | --- | 500 mL | --- | For workup. |
| Brine | --- | 250 mL | --- | For workup. |
| Anhydrous Magnesium Sulfate | --- | --- | --- | For drying. |
| Equipment | ||||
| 2L 3-Neck Round Bottom Flask | ||||
| Mechanical Stirrer | ||||
| Addition Funnel | ||||
| Thermometer | ||||
| Nitrogen Inlet/Outlet | ||||
| Ice Bath | ||||
| Buchner Funnel and Flask |
Experimental Procedure
-
Reaction Setup: Assemble a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in an ice bath.
-
Initial Charge: Charge the flask with tetrahydro-4H-pyran-4-one (50.0 g, 0.50 mol) and anhydrous dichloromethane (500 mL). Stir the mixture under a nitrogen atmosphere until the ketone has completely dissolved.
-
Amine Addition: Cool the solution to 0-5 °C using the ice bath. Slowly add the 70% aqueous ethylamine solution (48.3 mL, 0.75 mol) via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the reaction mixture at this temperature for an additional 1 hour.
-
Reductant Addition: In a separate beaker, carefully add sodium triacetoxyborohydride (159 g, 0.75 mol) to anhydrous dichloromethane (500 mL). Caution: The addition can be exothermic. Add the STAB portion-wise to the DCM with stirring. Once the slurry is prepared, add it to the reaction mixture via the addition funnel over 1 hour, ensuring the internal temperature remains below 15 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL) while stirring. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation. Continue stirring until the gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (250 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyltetrahydro-2H-pyran-4-amine as an oil.
-
Salt Formation: Dissolve the crude amine in diethyl ether (200 mL). Cool the solution in an ice bath. Slowly add 4M HCl in dioxane (~200 mL) with vigorous stirring. A white precipitate will form.
-
Isolation and Purification: Continue stirring in the ice bath for 30 minutes. Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether (3 x 100 mL). Dry the product under vacuum to a constant weight.
Process Safety and Considerations for Scale-Up
-
Exothermicity: The addition of sodium triacetoxyborohydride can be exothermic. On a larger scale, it is crucial to have efficient cooling and to add the reagent in portions or as a slurry in a controlled manner to manage the heat generated. A thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is recommended before proceeding to a larger scale.[11]
-
Hydrogen Gas Evolution: The quenching step with aqueous bicarbonate releases hydrogen gas, which is flammable. This step must be performed in a well-ventilated area, away from ignition sources, and with careful, slow addition of the quenching agent.
-
Solvent Selection: Dichloromethane is an effective solvent but has environmental and health concerns. For a more "green" process, alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) could be explored.[5]
-
Purification: While direct precipitation of the hydrochloride salt often yields a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be employed for further purification if necessary.[12]
Characterization
The final product, N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, should be characterized to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the ethyl group and the tetrahydropyran ring protons. |
| ¹³C NMR | Consistent with the structure, showing the correct number of carbon signals. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the free base (m/z = 129.20).[13] |
| Melting Point (MP) | A sharp melting point indicates high purity. |
| Purity (by HPLC or GC) | ≥95% is typically acceptable for use as a building block. |
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and scalable method for the synthesis of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride. By carefully controlling reaction parameters and adhering to safety protocols, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The principles and techniques described herein can be adapted for the synthesis of other cyclic amines, highlighting the broad utility of reductive amination in modern organic synthesis.
References
-
Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Green Chemistry Teaching and Learning Community (GCTLC). Available at: [Link]
-
Reductive Amination - Wordpress. Available at: [Link]
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available at: [Link]
-
4 - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Available at: [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines - PMC. Available at: [Link]
-
Synthesis of cyclic amines - Organic Chemistry Portal. Available at: [Link]
-
Advances in the synthesis and applications of macrocyclic polyamines. Available at: [Link]
-
Development of a method for synthesizing medium-sized cyclic and... - ResearchGate. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. Available at: [Link]
- US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ... - Google Patents.
-
Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic amine synthesis [organic-chemistry.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gctlc.org [gctlc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemscene.com [chemscene.com]
Troubleshooting & Optimization
removing over-alkylated impurities from N-ethyltetrahydro-2H-pyran-4-amine synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of secondary amines. This guide is specifically engineered to address a notorious bottleneck in the synthesis of N-ethyltetrahydro-2H-pyran-4-amine : the formation and removal of over-alkylated tertiary amine impurities (specifically, N,N-diethyltetrahydro-2H-pyran-4-amine).
Below, you will find a causality-driven FAQ, quantitative data comparisons, and self-validating experimental protocols to ensure the scientific integrity of your purification workflows.
Section 1: The Chemistry of Over-Alkylation (FAQ)
Q: Why does my synthesis of N-ethyltetrahydro-2H-pyran-4-amine consistently yield over-alkylated impurities? A: Whether you are synthesizing the target molecule via direct alkylation of tetrahydro-2H-pyran-4-amine with an ethyl halide or via reductive amination, over-alkylation is a kinetically driven side reaction. In direct alkylation, the newly formed secondary amine (N-ethyltetrahydro-2H-pyran-4-amine) is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly attached ethyl group. This leads to a1 where the secondary amine rapidly reacts with another equivalent of the alkylating agent to form the tertiary amine[1].
Caption: Reaction pathway showing the formation of the target secondary amine and the over-alkylated tertiary impurity.
Q: Why can't I just separate them using standard acid-base extraction? A: Secondary and tertiary aliphatic amines have extremely similar pKa values (typically around 10.5 to 10.8). Because their basicities are nearly identical, adjusting the pH of an aqueous phase will protonate or deprotonate both species simultaneously. They will partition into the organic or aqueous layer together, rendering standard2 for separation[2].
Section 2: Quantitative Data & Physical Properties
To design a successful separation protocol, we must exploit the structural differences between the two molecules rather than their basicity.
| Property | N-ethyltetrahydro-2H-pyran-4-amine (Target) | N,N-diethyltetrahydro-2H-pyran-4-amine (Impurity) | Separation Implication |
| Amine Classification | Secondary Amine | Tertiary Amine | Target can be chemically derivatized; impurity cannot. |
| Estimated pKa | ~10.5 | ~10.6 | Standard aqueous extraction will not separate them. |
| Hydrogen Bonding | Donor & Acceptor (has N-H bond) | Acceptor Only (no N-H bond) | Target binds more strongly to silica gel silanol groups. |
| TLC Retention (Rf) (DCM:MeOH:NH₄OH 90:9:1) | ~0.35 | ~0.60 | Tertiary amine elutes first in normal-phase chromatography. |
Section 3: Validated Separation Protocols
Method A: The Chemical Derivatization Strategy (Highly Recommended)
If chromatography fails due to streaking, the most foolproof method is chemical derivatization. By reacting the mixture with Di-tert-butyl dicarbonate (Boc₂O), only the secondary amine reacts to form a neutral, non-polar carbamate. The tertiary amine impurity cannot react because it 3[3]. This creates a self-validating system: the target becomes neutral, while the impurity remains basic, allowing for a trivial liquid-liquid separation.
Step-by-Step Protocol:
-
Protection: Dissolve the crude amine mixture in Dichloromethane (DCM). Add 1.2 equivalents of Boc₂O and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4-6 hours.
-
Acid Wash (Causality Step): Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl three times. Why? The unreacted tertiary amine impurity is protonated by the HCl and partitions into the aqueous layer. The Boc-protected secondary amine remains neutral and stays in the DCM layer.
-
Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure Boc-protected N-ethyltetrahydro-2H-pyran-4-amine.
-
Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group.
-
Free-basing: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer is strongly basic (pH > 10). Extract with DCM, dry, and concentrate to yield the pure, free-base secondary amine.
Caption: Workflow for separating secondary and tertiary amines via Boc-derivatization and acid washing.
Method B: Modified Flash Chromatography
Standard silica gel causes severe tailing for aliphatic amines due to the strong interaction between the basic amine nitrogen and the acidic silanol groups on the silica. To achieve separation without derivatization, you must use a highly polar solvent system modified with a 4[4].
Step-by-Step Protocol:
-
Column Preparation: Slurry pack a silica gel column using DCM containing 1% concentrated aqueous Ammonium Hydroxide (NH₄OH) or 5% Triethylamine (TEA).
-
Eluent System: Prepare an eluent gradient of DCM : Methanol : NH₄OH (Start at 95:4:1, gradient to 90:9:1). Why? The NH₄OH saturates the acidic silanol binding sites, preventing the amines from streaking.
-
Elution: Load the crude mixture and elute. The tertiary amine impurity will elute first because it lacks an N-H bond, making it less polar and incapable of acting as a hydrogen bond donor to the stationary phase. The target secondary amine will elute second.
Section 4: Upstream Prevention Strategies
Q: How can I prevent over-alkylation from happening in the first place? A: If you are synthesizing the molecule via reductive amination (tetrahydro-4H-pyran-4-one + ethylamine), ensure you use a slight excess of the ethylamine (1.2 to 1.5 equivalents) to outcompete the newly formed secondary amine for the carbonyl compound. Additionally, using a milder reducing agent like Sodium cyanoborohydride (NaBH₃CN) allows for 5 of the imine intermediate over the starting ketone, minimizing side reactions[5]. Avoid direct alkylation with ethyl halides if possible, as stopping at mono-alkylation is notoriously difficult.
References
-
Alkylation of Amines (Sucks!), Master Organic Chemistry,[Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES, DTIC, [Link]
-
Seperation of amines(Post-alkylation) : Hypothetical, Sciencemadness,[Link]
-
Reductive Amination, and How It Works, Master Organic Chemistry,[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. echemi.com [echemi.com]
- 4. Sciencemadness Discussion Board - Seperation of amines(Post-alkylation) : Hypothetical - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reductive Amination of Pyran Amines
Welcome to the technical support guide for the reductive amination of pyran amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Introduction
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and control compared to direct alkylation.[1] The reaction proceeds in two main steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the final amine product.[2][3] This one-pot method is highly favored in green chemistry for its efficiency and reduced waste.[2]
When working with pyran-based structures, unique challenges can arise due to the nature of the cyclic ether. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you master this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of pyran amines.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in reductive amination can stem from several factors. A systematic approach to identifying the root cause is essential.
Possible Cause 1: Inefficient Imine/Iminium Ion Formation
The equilibrium between the starting carbonyl and the imine intermediate can be unfavorable.[2] To drive the reaction forward, the water produced during imine formation must be effectively removed.[4]
-
Solution:
-
Azeotropic Removal of Water: If your solvent and temperature conditions allow, using a Dean-Stark apparatus can be effective.
-
Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it forms.[5][6]
-
Acid Catalysis: The formation of the imine is typically catalyzed by mild acid (pH 4-5).[1][7] Acetic acid is a common choice.[8] However, be cautious with the amount of acid, as too much can protonate your starting amine, rendering it non-nucleophilic.[1][7]
-
Possible Cause 2: Competing Reduction of the Carbonyl Starting Material
Some reducing agents, like sodium borohydride (NaBH₄), can reduce both the imine and the starting aldehyde or ketone.[1][2] This is especially problematic if imine formation is slow.
-
Solution:
-
Choose a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that selectively reduce the iminium ion over the carbonyl group.[1][2][9] NaBH(OAc)₃ is often preferred due to the lower toxicity of its byproducts.[10]
-
Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent.[5][11] You can monitor the disappearance of the carbonyl starting material by TLC or LC-MS.
-
Possible Cause 3: Steric Hindrance
Bulky substituents on either the pyran amine or the carbonyl compound can hinder the reaction.[12][13]
-
Solution:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can sometimes overcome steric barriers. However, be mindful of potential side reactions at higher temperatures.
-
Use a Less Bulky Reducing Agent: While NaBH(OAc)₃ is generally excellent, its steric bulk can sometimes be a disadvantage. In such cases, NaBH₃CN might offer an advantage.
-
Question 2: I am observing significant formation of a tertiary amine byproduct from my primary pyran amine. How can I suppress this over-alkylation?
The formation of a tertiary amine from a primary amine is a common side reaction where the desired secondary amine product reacts again with the carbonyl starting material.[5]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound. A large excess is often effective.[5]
-
Stepwise Addition: As mentioned previously, forming the imine first and ensuring the complete consumption of the carbonyl compound before adding the reducing agent is a highly effective strategy.[5][11]
-
Non-Acidic Conditions: The formation of the tertiary amine can sometimes be suppressed by running the reaction under neutral conditions, although this may slow down the initial imine formation.[5]
-
Question 3: My starting pyran amine is a hemiaminal. How does this affect the reaction?
Hemiaminals exist in equilibrium with the corresponding open-chain amino aldehyde or amino ketone. This can be advantageous.
-
Solution:
-
Direct Reductive Amination: You can often proceed with the reductive amination directly from the hemiaminal. The open-chain form will react with another amine to form the desired imine, which is then reduced. This has been shown to be an effective strategy.[11]
-
Question 4: How do I choose the right reducing agent?
The choice of reducing agent is critical for a successful reductive amination.
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[9] Less toxic byproducts than NaBH₃CN. | Can be sterically hindered. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions, especially at pH 6-8.[1][9] | Highly toxic (generates HCN in acidic conditions).[9] Can sometimes be sluggish.[9] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce the starting carbonyl.[1][2] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Economical and scalable.[9] Can be very clean. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment (e.g., Parr shaker).[5] |
Recommendation for Pyran Amines: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the best starting point due to its high selectivity and safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reductive amination of pyran amines?
A mildly acidic pH of 4-6 is generally optimal for the initial imine formation.[1] This can be achieved by adding a catalytic amount of acetic acid. Too low a pH will protonate the amine, making it non-nucleophilic, while a neutral or basic pH will slow down the dehydration step of imine formation.[1]
Q2: What are the best solvents for this reaction?
Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, especially with NaBH(OAc)₃.[11] Tetrahydrofuran (THF) and methanol (MeOH) are also frequently employed.[6][8] When using methanol with NaBH₄, it's often best to perform the reaction at a low temperature to minimize the reduction of the starting carbonyl.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the reaction. You can track the consumption of your starting materials and the appearance of your desired product and any byproducts.
Q4: What are some common work-up procedures?
A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize the acid catalyst and destroy any remaining reducing agent. The product is then extracted into an organic solvent. An acid-base extraction can be used to purify the amine product further.
Q5: How can I characterize my final pyran amine product?
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. In ¹H NMR, the N-H protons of primary and secondary amines often appear as broad signals.[14][15]
-
IR Spectroscopy: Primary amines show two N-H stretching bands around 3300-3500 cm⁻¹, while secondary amines show one band in this region.[14][15][16]
-
Mass Spectrometry: This will confirm the molecular weight of your product. Amines often undergo a characteristic alpha-cleavage.[15]
Visualizing the Process
Reductive Amination Workflow
The following diagram illustrates the key steps and decision points in a typical reductive amination experiment.
Caption: A workflow diagram for reductive amination.
Experimental Protocol: Synthesis of a Secondary Amine using Sodium Triacetoxyborohydride
This protocol provides a general procedure for the reductive amination of a pyran amine with an aldehyde.
-
Imine Formation:
-
To a solution of the pyran amine (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add the aldehyde (1.0-1.1 eq).
-
Add glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS, observing the consumption of the aldehyde.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature until the imine is fully consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCE or DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by acid-base extraction, depending on the properties of the product.
-
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Cillian Alec. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
-
Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
ResearchGate. (2018, June 1). I am trying to do reductive amination , kindly share a feasible procedure ?[Link]
-
Fiveable. (2026, March 2). Spectroscopy of Amines. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
Boston University. (2011, July 14). Reductive Amination Reaction. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. DSpace [open.bu.edu]
- 4. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. interchim.fr [interchim.fr]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 14. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
troubleshooting low yields in N-ethyltetrahydro-2H-pyran-4-amine synthesis
Technical Support Center: N-Ethyltetrahydro-2H-pyran-4-amine Synthesis
Topic: Troubleshooting Low Yields in Reductive Amination Protocols Ticket ID: #SYN-PYR-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of N-ethyltetrahydro-2H-pyran-4-amine (NETP) typically proceeds via the reductive amination of tetrahydro-4H-pyran-4-one with ethylamine. While theoretically straightforward, this reaction often suffers from low isolated yields (typically <40% for novices) due to two distinct failure modes:
-
Chemical Equilibrium Issues: Poor imine formation due to water accumulation.
-
Work-up Losses: The product is a polar, low-molecular-weight secondary amine with significant water solubility, leading to massive loss in the aqueous phase during standard extraction.
This guide provides a root-cause analysis and a self-validating protocol to recover yields to the >85% range.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My TLC shows the starting ketone is gone, but I am recovering very little amine. Where is my product?
Diagnosis: You are likely losing your product to the aqueous layer during extraction. The Science: NETP contains both a cyclic ether and a secondary amine. This combination creates a highly amphiphilic molecule. At neutral or even weakly basic pH (pH 8-9), a significant portion remains protonated or hydrogen-bonded to water. Corrective Action:
-
pH Criticality: You must adjust the aqueous layer to pH > 12 (use 10M NaOH) to fully desolvate and deprotonate the amine.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This disrupts the hydration sphere of the amine (Hofmann effect).
-
Solvent Choice: Diethyl ether is too non-polar. Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) for extraction.
Q2: I see a large spot just above the starting ketone on TLC. What is it?
Diagnosis: This is likely tetrahydro-2H-pyran-4-ol , the direct reduction product of the ketone. The Science: Reductive amination is a race between two reactions:
-
Ketone + Amine
Imine (Desired path) -
Ketone + Reducing Agent
Alcohol (Undesired path) If the reducing agent (e.g., NaBH₄) is added before the imine is fully formed, or if the reducing agent is too aggressive, the ketone is reduced preferentially. Corrective Action:
-
Pre-formation: Allow the ketone and ethylamine to stir for 2-4 hours (or overnight) before adding the reducing agent.
-
Switch Reagents: If using NaBH₄, switch to Sodium Triacetoxyborohydride (STAB) .[1] STAB is less basic and reacts much faster with the imine than the ketone, allowing for a "one-pot" procedure without pre-formation.
Q3: The reaction stalls with starting material remaining. Adding more reducing agent doesn't help.
Diagnosis: The imine formation equilibrium is unfavorable, likely due to wet solvents or steric hindrance. The Science: Imine formation generates water.[2] If water is not removed or sequestered, the equilibrium shifts back to the ketone. Corrective Action:
-
The Titanium Fix: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[3] It acts as a Lewis acid to activate the carbonyl and as a water scavenger (hydrolyzing to TiO₂). This is the "nuclear option" for stubborn reductive aminations and rarely fails.
Part 2: The "Gold Standard" Protocol
This protocol utilizes Ti(OiPr)₄ to guarantee imine formation and prevent side reactions. It is designed to be self-validating.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Ethylamine (2.0 M in THF or MeOH, 1.2 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Methanol (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation (The "Dry" Step):
-
In a flame-dried flask under N₂, combine the ketone and ethylamine (in THF/MeOH).
-
Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/hazy.
-
Validation: Stir at RT for 6 hours. Take an aliquot for NMR or TLC. You should see zero ketone. If ketone remains, stir longer. Do not proceed until ketone is <5%.
-
-
Reduction:
-
Dilute the mixture with anhydrous Methanol (if THF was used).
-
Cool to 0°C.
-
Add NaBH₄ in portions (Caution: Gas evolution).
-
Allow to warm to RT and stir for 2 hours.
-
-
Quench & Work-up (The Critical Step):
-
Quench by adding water (10 mL per gram of ketone). A white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove TiO₂. Wash the pad with MeOH.
-
Concentration: Rotovap to remove MeOH/THF. You are left with an aqueous slurry.
-
pH Adjustment: Add 2M HCl to pH 2 (wash with ether to remove non-basic impurities). Then, basify with 10M NaOH to pH >12 .
-
Extraction: Extract 4x with DCM.
-
Drying: Dry over Na₂SO₄ (Magnesium sulfate can trap polar amines).
-
Part 3: Data & Visualization
Table 1: Reducing Agent Selection Matrix
| Reducing Agent | Selectivity (Imine vs Ketone) | Reaction Speed | Risk Profile | Recommended For |
| NaBH₄ | Low | Fast | Over-reduction | Two-step (Imine pre-formation) |
| NaBH₃CN | High | Slow | Toxic (HCN) | pH-sensitive substrates |
| STAB | Very High | Moderate | Mild | Standard "One-pot" synthesis |
| Ti(OiPr)₄ + NaBH₄ | Complete | Fast | TiO₂ ppt | Stubborn/Low-Yield reactions |
Figure 1: Reaction Pathway & Failure Modes
Caption: Mechanistic pathway showing the competition between imine formation (blue path) and direct ketone reduction (red dotted path). Ti(OiPr)4 blocks the red path by forcing the equilibrium toward the imine.
Figure 2: Work-up Decision Tree
Caption: Decision tree for isolating polar amines. The standard EtOAc extraction often fails for pyran-amines due to high water solubility.
References
-
Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
BenchChem. (2025).[4] "Troubleshooting Low Yields in Heterocyclic Amine Synthesis." Technical Notes. Link
-
CymitQuimica. (n.d.). "Tetrahydro-2H-pyran-4-amine hydrochloride Properties." Link
Sources
Technical Support Center: Solution Stability & Handling of N-Ethyltetrahydro-2H-pyran-4-amine Hydrochloride
Executive Summary
Welcome to the Technical Support Center for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1158623-65-4). As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling secondary amine hydrochlorides in vitro. While the hydrochloride salt form is specifically engineered to maximize aqueous solubility and prevent the rapid oxidation typical of free secondary amines, it introduces specific physicochemical handling requirements.
Understanding the thermodynamic equilibrium between the ionized salt and the neutral free base is critical for assay integrity. The following guide provides causality-driven troubleshooting, self-validating experimental protocols, and structural data to ensure the stability of your solutions.
Troubleshooting Guide (FAQs)
Q1: I prepared a 50 mM aqueous stock solution, which was perfectly clear. When I diluted it into my biological assay buffer (pH 8.5), the solution became turbid. Why? A1: pH-Induced Salt Disproportionation. N-ethyltetrahydro-2H-pyran-4-amine is a secondary amine with an estimated pKa of ~9.5. According to the Henderson-Hasselbalch equation, as the buffer pH approaches the pKa, the equilibrium shifts from the highly water-soluble protonated hydrochloride salt to the lipophilic free base. If the concentration of the free base exceeds its thermodynamic solubility limit in that specific buffer, it precipitates—a phenomenon known as salt disproportionation[1]. Actionable Solution: Maintain your assay buffer pH at least 1.5 units below the amine's pKa (e.g., pH < 8.0). If a higher pH is mandatory for your assay, incorporate a biocompatible co-solvent like DMSO (1-5% v/v) to solubilize the transient free base[2].
Q2: My LC-MS quantification shows my 10 mM stock solution is actually ~8.5 mM, despite precise weighing. What went wrong? A2: Hygroscopicity of the Solid Reagent. Hydrochloride salts of small aliphatic amines are notoriously hygroscopic. If the reagent bottle is opened in a humid environment or stored improperly, the powder rapidly absorbs atmospheric moisture. You likely weighed a mixture of the salt and water, leading to a sub-potent solution[3]. Actionable Solution: Always equilibrate the sealed vial to room temperature in a desiccator before opening to prevent condensation. Weigh the compound in a low-humidity environment (Relative Humidity < 20%). For high-precision assays, prepare solutions volumetrically and standardize them against a known quantitative NMR (qNMR) or LC-MS reference standard.
Q3: How long can I store the aqueous stock solution at 4°C? A3: Risk of Microbial Growth and Trace Oxidation. While the tetrahydropyran ring and the protonated amine are chemically stable against hydrolysis, aqueous solutions are susceptible to microbial contamination and slow oxidation catalyzed by trace heavy metals. We recommend storing aqueous working solutions at 4°C for no longer than 2 weeks. Actionable Solution: For long-term storage, prepare single-use aliquots in sterile, amber vials and freeze them at -80°C. Avoid repeated freeze-thaw cycles which can induce localized concentration gradients and precipitation.
Experimental Protocols
Protocol 1: Preparation and QC of a Standardized 10 mM Aqueous Stock Solution
Self-Validating System: This protocol includes internal QC steps to guarantee concentration and sterility.
-
Solvent Preparation: Purge ultra-pure water (18.2 MΩ·cm) with nitrogen gas for 15 minutes to displace dissolved oxygen.
-
Weighing: Inside a low-humidity enclosure (RH < 20%), weigh exactly 1.657 mg of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (MW = 165.66 g/mol ).
-
Dissolution: Transfer the powder to a sterile, amber glass vial. Add exactly 1.00 mL of the nitrogen-purged water. Vortex for 30 seconds until complete dissolution is achieved.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a pre-chilled, sterile cryovial.
-
QC Validation: Verify the exact concentration using LC-MS/MS against a freshly prepared standard curve before use.
-
Storage: Aliquot into 50 µL volumes and store immediately at -80°C.
Protocol 2: Forced Degradation & Stability Profiling
Purpose: To establish the stability-indicating boundaries of the compound in your specific assay media.
-
Acid/Base Stress: Mix 100 µL of the 10 mM stock with 100 µL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate at 60°C for 24 hours.
-
Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H2O2. Incubate at room temperature for 24 hours.
-
Neutralization: Neutralize the acid/base samples with equivalent volumes of NaOH or HCl, respectively.
-
Analysis: Analyze via UHPLC-UV/MS to identify degradation products. Look specifically for N-oxide formation under oxidative stress or free base precipitation under base stress.
Data Presentation
Table 1: Physicochemical Parameters & Solubility Profile
| Parameter | Value / Description | Impact on Handling |
| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Base) | Requires MW correction during stoichiometric calculations. |
| Estimated pKa | ~9.5 - 10.0 | High risk of precipitation in buffers with pH > 8.5. |
| Aqueous Solubility | > 100 mg/mL (in pure H2O) | Highly soluble as a salt; drops significantly in alkaline media. |
| Hygroscopicity | High | Must be weighed in a desiccated environment. |
Table 2: Accelerated Stability Matrix (10 mM Aqueous Solution)
| Condition | Time | Temp | Expected Purity (LC-MS) | Primary Degradation / Issue |
| Ultra-pure H2O (pH ~5.5) | 6 Months | -80°C | > 99.5% | None (Stable) |
| Ultra-pure H2O (pH ~5.5) | 2 Weeks | 4°C | > 98.0% | Trace microbial/oxidation |
| Assay Buffer (pH 7.4) | 48 Hours | 37°C | > 95.0% | Slow oxidation |
| Assay Buffer (pH 9.0) | < 1 Hour | 25°C | N/A (Precipitates) | Salt disproportionation (Free base) |
Mandatory Visualization
Figure 1: pH-dependent equilibrium and oxidative degradation pathway of the secondary amine.
Figure 2: Standardized workflow for preparing and validating aqueous stock solutions.
References
-
[1] Nie, H., Byrn, S. R., & Zhou, Q. T. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Drug Development and Industrial Pharmacy.[Link]
-
[2] Verma, A., Patil, R., Kumar, D., & Agrawal, A. K. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.[Link]
-
[3] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]
Sources
Technical Support Hub: Alternative Reducing Agents for Tetrahydropyran-4-one Reductive Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the reductive amination of tetrahydropyran-4-one. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to traditional reducing agents. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Reductive amination is a cornerstone transformation for synthesizing amines from carbonyl compounds.[1] The reaction proceeds via a two-step sequence: the initial formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. While classic reagents like sodium cyanoborohydride (NaBH₃CN) are effective, their high toxicity and the potential generation of hydrogen cyanide gas pose significant safety risks.[2][3]
This document provides in-depth technical guidance on safer, more selective, and highly efficient alternative reducing agents, complete with detailed protocols, troubleshooting FAQs, and comparative data to inform your experimental design.
General Reductive Amination Workflow
The efficiency of a reductive amination hinges on balancing the rate of imine/iminium ion formation with the rate of reduction. The ideal reducing agent should selectively reduce the C=N bond of the imine intermediate much faster than the C=O bond of the starting ketone.[2][3]
Caption: General workflow for a one-pot reductive amination.
Reagent Selection Guide: A Comparative Overview
Choosing the right reducing agent is critical for success. The table below summarizes the key characteristics of the most common and effective alternatives to NaBH₃CN.
| Feature | Sodium Triacetoxyborohydride (STAB) | Borane-Amine Complexes | Hantzsch Esters | Catalytic Hydrogenation |
| Selectivity | Excellent for imines over ketones.[1][4] | Good, but can reduce ketones if not controlled.[5][6] | Excellent; highly chemoselective.[7] | Variable; depends on catalyst and conditions.[8] |
| Reaction pH | Mildly acidic to neutral.[4] Often used with catalytic AcOH.[4] | Typically neutral or mildly acidic. | Often requires a Brønsted or Lewis acid catalyst.[7][9] | Neutral. |
| Solvent | Aprotic (DCE, DCM, THF).[4][10] Incompatible with methanol.[10][11] | Protic (MeOH, EtOH) or aprotic solvents.[5][6] | Toluene, other aprotic solvents.[9] | Protic (MeOH, EtOH). |
| Safety | Low toxicity; safer than NaBH₃CN. | Less toxic than NaBH₃CN.[12] Potential H₂/diborane off-gassing.[13] | Generally low toxicity; metal-free.[14] | Requires handling of H₂ gas and flammable catalysts. |
| Workup | Aqueous quench. Boron salts are removed by extraction. | Acidic quench. Potential for off-gassing.[13] | Byproduct removed by extraction/hydrolysis.[9] | Filtration to remove catalyst. |
| Key Advantage | High selectivity and reliability. | Cost-effective and stable alternatives available (e.g., 2-picoline borane).[13] | Very mild, biomimetic, and tolerates sensitive functional groups.[7][15] | "Greenest" option with H₂O as the only byproduct. |
In-Depth Guide to Alternative Reducing Agents
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
Overview: STAB is arguably the most popular and versatile replacement for sodium cyanoborohydride. It is a mild and selective reducing agent that does not readily reduce aldehydes or ketones at an appreciable rate, making it ideal for one-pot reductive aminations.[4][14] Its lower toxicity and high functional group tolerance make it a go-to reagent in pharmaceutical development.
Detailed Experimental Protocol
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq.) and the desired amine (1.1-1.2 eq.) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[4][16]
-
If the amine is an HCl salt, add a non-nucleophilic base like triethylamine (TEA) (1.1 eq.) to liberate the free amine.
-
For less reactive amines or hindered ketones, catalytic acetic acid (0.1-1.0 eq.) can be added to facilitate iminium ion formation.[4]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or crystallization as needed.
FAQ & Troubleshooting Guide
-
Q: My reaction is very slow or has stalled. What can I do?
-
A: The formation of the iminium ion is often the rate-limiting step. Add a catalytic amount of acetic acid to lower the pH and accelerate this step.[4] Also, ensure your STAB reagent is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[10] The choice of solvent is critical; DCE is generally preferred.[4]
-
-
Q: Can I use methanol or ethanol as the solvent?
-
Q: I am seeing dialkylation of my primary amine. How can I prevent this?
-
A: This side reaction occurs when the newly formed secondary amine product reacts again with the ketone. To minimize this, you can try a stepwise procedure: first, form the imine in methanol, then add sodium borohydride (NaBH₄) for the reduction.[4] Alternatively, using a large excess of the primary amine can also suppress dialkylation.[17]
-
Borane-Amine Complexes (Pyridine-Borane, 2-Picoline Borane)
Overview: Borane-amine complexes are excellent, less toxic, and cost-effective alternatives to cyanide-based reagents.[5][18] While pyridine-borane is common, it has a limited shelf life of about six months and is thermally unstable.[13][19] More stable and now preferred alternatives include 2-picoline borane and 5-ethyl-2-methylpyridine borane, which are easier to handle on a larger scale.[13]
Detailed Experimental Protocol
-
To a flask containing powdered 4Å molecular sieves, add the solvent (e.g., methanol or ethanol).[6]
-
Add tetrahydropyran-4-one (1.0 eq.) followed by the amine (1.0-1.2 eq.).
-
Add the borane-amine complex (e.g., 2-picoline borane) (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction with aqueous HCl (e.g., 6N HCl) to destroy excess borane complex. Caution: This will generate hydrogen gas.[6][13]
-
Adjust the pH to >12 with aqueous NaOH.
-
Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to provide the crude amine.
FAQ & Troubleshooting Guide
-
Q: Why is the use of molecular sieves recommended?
-
A: Imine formation generates one equivalent of water. Molecular sieves act as a dehydrating agent, shifting the equilibrium towards the imine and accelerating the overall reaction rate.[6]
-
-
Q: My reaction is giving low yields, and I see a lot of the corresponding alcohol from ketone reduction. What's wrong?
-
A: This indicates that the reduction of the ketone is competing with the reduction of the imine. This can happen if imine formation is slow. Ensure efficient stirring and the use of molecular sieves.[6] You can also try pre-stirring the ketone and amine for an hour before adding the reducing agent to allow for sufficient imine formation.
-
-
Q: What are the main safety concerns with these reagents?
-
A: The primary hazard is the off-gassing of hydrogen during the reaction and especially during the acidic quench. There is also a potential for the release of diborane, which is a toxic and flammable gas. All operations should be performed in a well-ventilated fume hood.[13]
-
Hantzsch Esters
Overview: Hantzsch esters are mild, metal-free, biomimetic reducing agents that act as a source of hydride via transfer hydrogenation.[7][9][15] These reactions are often catalyzed by a Brønsted acid and are known for their high chemoselectivity, tolerating a wide variety of sensitive functional groups.[7][9]
Detailed Experimental Protocol
-
In a suitable solvent such as toluene, combine tetrahydropyran-4-one (1.0 eq.), the amine (1.2 eq.), the Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.4 eq.), and a Brønsted acid catalyst (e.g., a chiral phosphoric acid like TRIP, or S-benzyl isothiouronium chloride) (5-10 mol%).[9][14]
-
Stir the mixture at the specified temperature (can range from room temperature to elevated temperatures) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture.
-
The pyridine byproduct from the oxidized Hantzsch ester can often be removed via a basic workup (e.g., hydrolysis with KOH) followed by extraction.[9]
-
Purify the desired amine product via standard methods.
FAQ & Troubleshooting Guide
-
Q: My Hantzsch ester-mediated reaction is not working. What is the role of the acid catalyst?
-
A: The acid catalyst is crucial for activating the imine intermediate towards hydride transfer from the Hantzsch ester.[15] Without it, the reaction is often extremely slow or does not proceed at all. Ensure you are using an appropriate catalyst.
-
-
Q: The workup is difficult due to the pyridine byproduct. Are there better Hantzsch esters?
-
A: Yes, modified Hantzsch esters, such as the bis-methylamido version, have been developed where the byproduct is more easily removed by simple extraction, simplifying purification.[15]
-
Catalytic Hydrogenation
Overview: Using molecular hydrogen (H₂) over a metal catalyst is the most atom-economical and environmentally friendly method for reductive amination, with water being the only stoichiometric byproduct.[13][20] Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel.[20]
Detailed Experimental Protocol
-
In a pressure-rated hydrogenation vessel, dissolve tetrahydropyran-4-one (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent like methanol or ethanol.
-
Add the catalyst (e.g., 5-10 wt% Pd/C, ~5 mol%).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 1-10 bar).
-
Stir the reaction vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction by taking aliquots (after safely depressurizing and purging the vessel) for TLC or LC-MS analysis.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Concentrate the filtrate to obtain the crude product.
FAQ & Troubleshooting Guide
-
Q: My hydrogenation reaction is inconsistent or fails. Why?
-
A: Catalytic hydrogenations can sometimes be irreproducible.[13] Common causes of failure include an inactive or "poisoned" catalyst (certain functional groups, especially sulfur-containing ones, can poison catalysts), insufficient hydrogen pressure, or poor mixing preventing effective contact between the substrate, catalyst, and hydrogen.
-
-
Q: How can I avoid the reduction of other functional groups in my molecule?
General Troubleshooting Decision Tree
When a reaction fails, a systematic approach is essential. Use this logic tree to diagnose common issues.
Caption: A decision tree for troubleshooting common reductive amination issues.
References
-
List, B. (2010). Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amination of Ketones. SYNLETT, 2010(18), 2708–2710. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Request PDF. [Link]
-
Organic Chemistry Portal. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996.
- Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
- Reddit. (2024).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Reagent Guides. [Link]
-
ResearchGate. (n.d.). A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. [Link]
- Google Patents. (n.d.). US8106200B2 - Pyridine borane complexes.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
- Google Patents. (n.d.).
- Wang, G.-w., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2469.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
- Reddit. (2024).
- Gunanathan, C., & Milstein, D. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
- Sigma-Aldrich. (n.d.).
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. [Link]
- The Journal of Organic Chemistry. (2025).
- Reddit. (2024). What's wrong with my reductive amination? I barely got any product. r/Chempros.
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
YouTube. (2020). 09.10 Reductive Amination. [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Sciencemadness Discussion Board. (2017). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
- Reddit. (2023).
- Reddit. (2025). Reductive animations with Sodium Triacetoxyborohydride (STAB). r/chemistry.
-
Organic-Reaction.com. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
- Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
-
Chemical Society Reviews (RSC Publishing). (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Request PDF. [Link]
- University of Liverpool. (2010).
- Catalysis Science & Technology. (2024). -ORCA - Cardiff University.
- Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
-
YouTube. (2020). reductive amination & secondary amine synthesis. [Link]
-
LibreTexts Chemistry. (n.d.). 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 16. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
- 18. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 20. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis and comparison of the ¹H NMR spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, a substituted tetrahydropyran derivative of interest in medicinal chemistry.
As Senior Application Scientists, our goal is not merely to present data, but to empower fellow researchers to interpret and leverage this information effectively. This guide is structured to provide a comprehensive understanding of the expected ¹H NMR spectral features of the target compound, supported by comparative data from structurally related analogs and a detailed experimental protocol for acquiring high-quality spectra.
Predicted ¹H NMR Spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
The protonation of the amine nitrogen to form the hydrochloride salt will have a significant deshielding effect on the neighboring protons. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom. Consequently, the protons on the carbon adjacent to the nitrogen (the methine proton at C4 and the methylene protons of the ethyl group) are expected to appear at a lower field (higher ppm) than in the corresponding free amine.
The tetrahydropyran ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons. Protons in the axial position are generally more shielded (appear at a higher field) than their equatorial counterparts.
Based on these principles, the following is a detailed prediction of the ¹H NMR spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride, assuming the spectrum is acquired in a common deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data for N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH₃ (ethyl group) | ~1.2 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- group (2 protons), following the n+1 rule (2+1=3). |
| -CH₂- (axial, C3/C5) | ~1.7 - 1.9 | Multiplet (m) | 2H | Part of the tetrahydropyran ring, in an axial position relative to the amine. |
| -CH₂- (equatorial, C3/C5) | ~1.9 - 2.1 | Multiplet (m) | 2H | Part of the tetrahydropyran ring, in an equatorial position and deshielded relative to the axial protons. |
| -CH₂- (ethyl group) | ~3.0 - 3.2 | Quartet (q) | 2H | Coupled to the adjacent -CH₃ group (3 protons), following the n+1 rule (3+1=4). Deshielded by the adjacent protonated nitrogen. |
| -CH- (methine, C4) | ~3.3 - 3.5 | Multiplet (m) | 1H | Deshielded by the adjacent protonated nitrogen. Coupled to the four adjacent methylene protons on C3 and C5. |
| -CH₂-O- (axial, C2/C6) | ~3.4 - 3.6 | Multiplet (m) | 2H | Part of the tetrahydropyran ring, adjacent to the electronegative oxygen atom. |
| -CH₂-O- (equatorial, C2/C6) | ~3.9 - 4.1 | Multiplet (m) | 2H | Part of the tetrahydropyran ring, adjacent to the oxygen and deshielded relative to the axial protons. |
| -NH₂⁺- | ~9.0 - 9.5 | Broad singlet (bs) | 2H | Protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |
Comparative Analysis with Structural Analogs
To substantiate our predictions and provide a practical framework for spectral interpretation, we will compare the expected spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride with the known ¹H NMR data of two closely related analogs: 4-aminotetrahydropyran hydrochloride and N-methyltetrahydro-2H-pyran-4-amine.
Analog 1: 4-Aminotetrahydropyran hydrochloride
This analog is the parent amine hydrochloride without the N-ethyl group. Its ¹H NMR spectrum provides a baseline for the chemical shifts of the tetrahydropyran ring protons in a similar electronic environment. The reported ¹H NMR data in DMSO-d₆ is as follows: 1.54-1.74 (2H, m), 1.82-1.98 (2H, m), 3.27-3.38 (3H, m, likely includes the C4-H and some of the C2/C6 axial protons), 3.87-3.94 (2H, m), 9.05 (3H, bs, NH₃⁺)[1].
Analog 2: N-Methyltetrahydro-2H-pyran-4-amine
Table 2: Comparative ¹H NMR Data
| Compound | Tetrahydropyran Protons (C2, C3, C5, C6) | C4-H (methine) | N-Alkyl Protons | NH/NH₂⁺/NH₃⁺ Protons |
| N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (Predicted) | ~1.7 - 2.1 ppm (C3/C5), ~3.4 - 4.1 ppm (C2/C6) | ~3.3 - 3.5 ppm | ~1.2 ppm (t, 3H), ~3.0 - 3.2 ppm (q, 2H) | ~9.0 - 9.5 ppm (bs, 2H) |
| 4-Aminotetrahydropyran hydrochloride (Experimental) [1] | 1.54-1.98 ppm, 3.27-3.38 ppm, 3.87-3.94 ppm | Overlapped in 3.27-3.38 ppm region | N/A | 9.05 ppm (bs, 3H) |
| N-Methyltetrahydro-2H-pyran-4-amine (Predicted Free Base) | ~1.4 - 1.9 ppm (C3/C5), ~3.3 - 4.0 ppm (C2/C6) | ~2.8 - 3.0 ppm | ~2.4 ppm (s, 3H) | ~1.5 - 2.5 ppm (bs, 1H) |
This comparison highlights that the introduction of the N-ethyl group is expected to cause a downfield shift of the C4 methine proton and introduce the characteristic triplet and quartet of the ethyl group. The chemical shifts of the tetrahydropyran ring protons are anticipated to be broadly similar to those in 4-aminotetrahydropyran hydrochloride.
Visualizing the Molecular Structure and Proton Environments
To further aid in the understanding of the ¹H NMR spectrum, a diagram of the molecular structure with key proton environments is provided below.
Figure 1: Molecular structure of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride with key proton environments highlighted.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride. The trustworthiness of the data relies on careful sample preparation and appropriate instrument parameter selection.
Materials:
-
N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Internal standard (optional, e.g., TMS, though solvent peak is often used)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of compounds and its characteristic solvent peak. D₂O can also be used, which will result in the exchange of the acidic NH₂⁺ protons, causing their signal to disappear.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at ~2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
-
Conclusion
This guide provides a comprehensive framework for understanding and analyzing the ¹H NMR spectrum of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride. By combining predictive analysis based on established NMR principles with comparative data from structural analogs, researchers can confidently identify and characterize this molecule. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data. As with any spectroscopic analysis, a multi-technique approach, including ¹³C NMR and mass spectrometry, is recommended for unambiguous structure confirmation.
References
-
California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. Available at: [Link]
Sources
Comprehensive 13C NMR Shift Guide: N-Ethyltetrahydro-2H-pyran-4-amine Hydrochloride vs. Free Base and Solvent Effects
Executive Summary
Accurate structural verification of building blocks is a critical bottleneck in drug development. N-ethyltetrahydro-2H-pyran-4-amine (CAS: 211814-15-2) and its hydrochloride salt (CAS: 1158623-65-4) are extensively used in the synthesis of active pharmaceutical ingredients (APIs), including PDE4 inhibitors and androgen receptor antagonists [1][2].
This guide provides an objective comparison of the
Mechanistic Grounding: The Impact of Protonation on C NMR Shifts
When analyzing aliphatic amines via
The Causality of Protonation Shifts:
-
C-N Bond Polarization (
-effect): Protonation of the amine causes a contraction of the nitrogen's electron cloud. This alters the polarization of the C-N bond, paradoxically increasing the electron density around the -carbons (C4 and the ethyl CH ). This results in an upfield shift (shielding) of approximately -2 ppm [3]. -
Electric Field & Steric Effects (
and -effects): The constrained hydration sphere around the charged ammonium salt, combined with electric field effects, forces the -carbons (C3, C5) and -carbons (ethyl CH ) into a more shielded environment, shifting them upfield by -3 to -4 ppm.
Mechanistic pathway illustrating the effect of amine protonation on 13C NMR chemical shifts.
Comparative Data: Free Base vs. Hydrochloride Salt
The table below outlines the predicted
| Carbon Position | Free Base (CDCl | HCl Salt (D | Shift Difference ( | Mechanistic Rationale |
| C2, C6 (Ring) | 66.5 | 65.5 | -1.0 | Minor long-range shielding |
| C3, C5 (Ring) | 33.5 | 30.0 | -3.5 | Shielding ( |
| C4 (Ring) | 54.5 | 52.5 | -2.0 | Shielding ( |
| CH | 41.5 | 39.5 | -2.0 | Shielding ( |
| CH | 15.5 | 11.5 | -4.0 | Shielding ( |
Note: Exact empirical values may vary slightly (
Solvent Selection & Experimental Workflows
Choosing the correct solvent is critical for establishing a self-validating analytical system.
-
For the Free Base: CDCl
is the industry standard. It provides excellent solubility and a reliable internal lock signal at 77.0 ppm. -
For the HCl Salt: CDCl
often yields poor solubility and broadened peaks due to aggregation. D O or DMSO-d are the superior alternatives. D O provides sharp peaks but lacks a carbon reference, necessitating an internal standard. DMSO-d provides a lock (39.5 ppm) but its high viscosity requires careful temperature calibration to prevent signal broadening.
Self-Validating Protocol for C NMR Acquisition
To ensure trustworthiness and reproducibility across different batches, follow this rigorous step-by-step methodology:
Step 1: Sample Preparation
-
Weigh 15–20 mg of the analyte (Free base or HCl salt).
-
Dissolve completely in 0.6 mL of the appropriate deuterated solvent (CDCl
for free base; D O for HCl salt).
Step 2: Internal Standardization (Critical for Self-Validation)
-
For CDCl
/DMSO-d : Add 0.1% v/v Tetramethylsilane (TMS). Set the TMS carbon signal to exactly 0.0 ppm. -
For D
O: Add 0.1% w/v 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). Set the DSS methyl carbon signal to exactly -1.76 ppm (or 0.0 ppm depending on lab convention) to correct for magnetic susceptibility differences in aqueous media.
Step 3: Spectrometer Calibration & Acquisition
-
Insert the NMR tube and allow 5 minutes for thermal equilibration at 298 K.
-
Perform automated tuning, matching, and rigorous 3D shimming to ensure a homogeneous magnetic field.
-
Acquire the
C spectrum at 100 MHz or 125 MHz using inverse gated decoupling (to minimize Nuclear Overhauser Effect bias if quantitative integration is desired) with a minimum of 256 scans.
Step 4: Data Processing
-
Apply a 1.0 Hz exponential line-broadening (apodization) window function prior to Fourier Transform to enhance the signal-to-noise ratio without sacrificing critical resolution.
Self-validating experimental workflow for 13C NMR sample preparation and acquisition.
References
Mass Spectrometry Analysis of N-ethyltetrahydro-2H-pyran-4-amine
The following guide details the mass spectrometry analysis of N-ethyltetrahydro-2H-pyran-4-amine , a critical secondary amine building block in medicinal chemistry. This guide compares ionization modalities (ESI vs. APCI vs. EI) and provides a validated protocol for its detection and structural confirmation.
A Comparative Methodological Guide for Drug Development
Executive Summary & Analyte Profile
N-ethyltetrahydro-2H-pyran-4-amine (CAS: 211814-15-2) is a secondary amine commonly used as an intermediate in the synthesis of pharmaceutical active ingredients (APIs).[1] Its analysis is pivotal for determining purity, monitoring reaction progress (e.g., reductive amination), and quantifying impurities in final drug products.
This guide compares the three primary analytical "alternatives" for this compound: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Ionization (EI) .
| Property | Data | Relevance to MS |
| Molecular Formula | C₇H₁₅NO | Small organic molecule |
| Monoisotopic Mass | 129.1154 Da | Low mass range (requires careful solvent cut-off) |
| Basicity (pKa) | ~9.5 - 10.0 (Predicted) | Highly protonation-prone; Ideal for Positive Mode (+) |
| LogP | ~0.3 - 0.9 | Moderately polar; suitable for Reversed-Phase LC |
| Boiling Point | ~186 °C | Volatile enough for GC-MS |
Comparative Analysis: Selecting the Ionization Mode
The "product performance" in this context refers to the detection efficiency of the amine under different ionization sources. The choice of source dictates sensitivity and fragmentation richness.
Alternative 1: Electrospray Ionization (ESI+) – The Standard
Mechanism: Soft ionization via evaporation of charged droplets.
-
Performance: Excellent for the protonated molecular ion
. -
Pros: High sensitivity for basic amines; compatible with standard aqueous/organic mobile phases.
-
Cons: Susceptible to ion suppression from matrix components; formation of adducts (
, ) can complicate quantification. -
Verdict: Best for Trace Quantification (LC-MS/MS) in biological matrices.
Alternative 2: Atmospheric Pressure Chemical Ionization (APCI+) – The Robust Alternative
Mechanism: Gas-phase ionization via corona discharge.
-
Performance: Generates predominantly
. -
Pros: Handles higher flow rates (up to 1.0 mL/min) better than standard ESI; less susceptible to matrix effects; excellent for small, semi-volatile amines like this one.
-
Cons: Requires thermal stability (analyte is stable, but labile metabolites might not be).
-
Verdict: Best for Process Chemistry monitoring where matrix concentrations are high.
Alternative 3: Electron Ionization (EI) – The Structural Validator
Mechanism: Hard ionization (70 eV) in GC-MS.
-
Performance: Extensive fragmentation. The molecular ion (
) is often weak or absent. -
Pros: Provides a "fingerprint" spectrum for library matching (NIST); distinct alpha-cleavage patterns.
-
Cons: Requires derivatization (e.g., trifluoroacetylation) to improve peak shape and prevent tailing on GC columns due to the free amine.
-
Verdict: Best for Purity Analysis and Impurity Identification.
Quantitative Comparison of Methods
| Feature | ESI (+) | APCI (+) | EI (GC-MS) |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (~10 ng/mL) | Moderate (after derivatization) |
| Fragmentation | Low (requires CID) | Low (requires CID) | High (In-source) |
| Matrix Tolerance | Low (Suppression risk) | High | High (Chromatographic resolution) |
| Linearity Range |
Fragmentation Mechanism & Structural Elucidation
Understanding the fragmentation of N-ethyltetrahydro-2H-pyran-4-amine is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
Primary Fragmentation Pathway (ESI/CID)
In Collision-Induced Dissociation (CID) of the
-
Loss of Ethylamine/Ethylene (N-dealkylation): The secondary amine can lose the ethyl group as ethylene (
, -28 Da) via a 4-membered transition state rearrangement, yielding the primary amine product at 102 . -
Ring Cleavage (Retro-Diels-Alder type): The tetrahydropyran ring is prone to opening. A common loss involves the cleavage of the C-O bonds, often resulting in fragments at
84 (loss of or similar neutral losses depending on charge localization). -
Alpha-Cleavage: Cleavage adjacent to the nitrogen atom is the dominant mechanism in EI and high-energy CID.
Validated MRM Transitions
For quantitative LC-MS/MS (Triple Quadrupole):
-
Precursor: 130.1 (
) -
Quantifier Product: 102.1 (Loss of
) - High Intensity -
Qualifier Product: 84.1 (Ring fragment) - Structural Confirmation
Visualization: Workflow & Pathways
Diagram 1: Method Selection Decision Matrix
This workflow guides the researcher to the correct ionization source based on sample type.
Caption: Decision matrix for selecting the optimal MS ionization mode based on analytical goals.
Diagram 2: Fragmentation Pathway (ESI-CID)
Proposed fragmentation mechanism for the protonated precursor.
Caption: ESI-MS/MS fragmentation pathway showing the primary transition from m/z 130 to m/z 102.
Validated Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed to be self-validating by including system suitability steps.
A. Sample Preparation[4][5][6]
-
Stock Solution: Dissolve 10 mg of N-ethyltetrahydro-2H-pyran-4-amine in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Derivatization (Optional for GC-MS only): For GC analysis, treat with Trifluoroacetic anhydride (TFAA) at 60°C for 30 mins to form the amide, improving volatility.
B. LC-MS Conditions[7]
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Reasoning: The ethyl group provides sufficient hydrophobicity for retention on C18 without needing ion-pairing agents.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B[2]
-
4.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
C. MS Source Parameters (ESI+)[9]
-
Capillary Voltage: 3.0 kV (Standard for small molecules).
-
Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the labile amine).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE):
-
Transition 130 > 102: CE = 15-20 eV.
-
Transition 130 > 84: CE = 25-30 eV.
-
D. System Suitability (Self-Validation)
To ensure the protocol is working:
-
Signal-to-Noise Check: Inject the 10 ng/mL standard. S/N must be > 10:1.
-
Retention Time Stability:
0.1 min deviation over 5 injections. -
Ion Ratio: The ratio of the quantifier (102) to qualifier (84) peak areas should remain constant (
20%) to confirm peak identity against matrix interference.
References
-
Sigma-Aldrich. N-Ethyltetrahydro-2H-pyran-4-amine Product Sheet & CAS Data. Retrieved from
-
Biotage. When should I choose APCI or ESI for my flash column chromatography? (2023).[3][4][5] Retrieved from
-
AxisPharm. Electrospray and APCI Mass Analysis: A Quick Comparison. Retrieved from
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines). Retrieved from [4]
-
ThermoFisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities. (Related secondary amine analysis). Retrieved from
Sources
Comparative IR Spectroscopy Guide: N-Ethyltetrahydro-2H-pyran-4-amine HCl
Executive Summary
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) [1]. N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 211814-15-2) is a highly versatile secondary amine building block.
For researchers and drug development professionals, validating the structural integrity and exact salt form of this intermediate is a critical quality control step. This guide provides an objective, data-driven comparison of the Infrared (IR) spectral peaks of N-ethyltetrahydro-2H-pyran-4-amine HCl against its free base and primary amine alternatives, establishing a self-validating framework for structural confirmation.
Structural & Mechanistic Analysis of IR Vibrations
To move beyond mere pattern matching, it is essential to understand the causality behind the IR absorption bands. The IR spectrum of N-ethyltetrahydro-2H-pyran-4-amine HCl is dictated by three primary structural domains:
-
The Secondary Amine Hydrochloride Salt (
): Unlike free secondary amines—which typically show a single, weak N-H stretch around 3300 cm⁻¹—the protonation of the amine to form the hydrochloride salt fundamentally alters the vibrational landscape. The positive charge and strong hydrogen bonding with the chloride counterion cause the N-H stretching vibrations to broaden significantly, creating a complex series of multiple bands (the "ammonium band") between 3000 cm⁻¹ and 2500 cm⁻¹ . Additionally, the N-H bending (scissoring) vibration shifts to the 1600–1550 cm⁻¹ region. -
The Tetrahydropyran Ring (Cyclic Ether): The C-O-C ether linkage is highly polar, resulting in a large change in the dipole moment during vibration. This manifests as a very strong, sharp asymmetric stretching band in the 1100–1050 cm⁻¹ region, which serves as the primary diagnostic peak for the intact pyran scaffold.
-
The Aliphatic Framework (Ethyl + Ring
): The hybridized C-H bonds exhibit stretching vibrations just below 3000 cm⁻¹ (2950–2850 cm⁻¹ ). In the hydrochloride salt form, these peaks often overlap heavily with the broad ammonium band, appearing as shoulders on the main envelope.
Caption: Diagnostic logic mapping the structural domains of N-ethyltetrahydro-2H-pyran-4-amine HCl to their corresponding IR wavenumbers.
Comparative IR Spectral Data
To objectively evaluate the target compound, we must compare it against its structural alternatives. The table below synthesizes the expected and literature-grounded IR peak assignments for the target compound, its free base form, and its primary amine analogue [2][3].
Table 1: Quantitative IR Peak Comparison (cm⁻¹)
| Functional Group / Vibration | Product A: N-ethyltetrahydro-2H-pyran-4-amine HCl (Target) | Alternative 1: N-ethyltetrahydro-2H-pyran-4-amine (Free Base) | Alternative 2: Tetrahydro-2H-pyran-4-amine HCl (Primary Amine) [2] | Diagnostic Utility & Causality |
| N-H Stretching | ~3000 – 2500 (Broad, strong, multiple bands) | ~3316 (Weak, sharp, single band) [3] | ~3274, 2974 (Broad, complex envelope) | Critical Salt Indicator: The shift from a weak ~3300 cm⁻¹ peak to a broad 3000-2500 cm⁻¹ envelope definitively confirms successful HCl salt formation. |
| C-H Stretching ( | 2950 – 2850 (Often obscured/shoulders) | 2934, 2842 (Distinct, sharp) | ~2974 (Overlapping) | Confirms the presence of the aliphatic ethyl and pyran ring backbone. |
| N-H Bending | ~1580 – 1550 (Medium) | Absent / Very Weak | 1584 (Medium-Strong) | Differentiates the protonated ammonium species from the free amine. |
| C-H Bending ( | 1460, 1380 | 1461, 1340 | 1407, 1394, 1378 | Confirms the presence of the N-ethyl group (specifically the terminal |
| C-O-C Asymmetric Stretch | ~1100 – 1070 (Very Strong) | 1156, 1080 (Strong) | 1074 (Very Strong) | Scaffold Indicator: Validates the intact tetrahydropyran cyclic ether ring across all derivatives. |
Note: Exact wavenumbers may shift slightly depending on the sample matrix (e.g., KBr pellet vs. neat ATR).
Experimental Protocols: ATR-FTIR Validation Workflow
To ensure a self-validating system, researchers should employ Attenuated Total Reflectance (ATR) FTIR. Unlike traditional KBr pellet methods, ATR requires no sample dilution, preventing moisture absorption from the hygroscopic KBr salt which can artificially introduce broad O-H bands that mask the critical 3000-2500 cm⁻¹ ammonium region.
Step-by-Step Methodology
-
Instrument Preparation: Equip the FTIR spectrometer with a diamond or zinc selenide (ZnSe) ATR crystal. Ensure the crystal is thoroughly cleaned with isopropanol and allowed to dry.
-
Background Acquisition: Collect a background spectrum (ambient air) from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans). This step is non-negotiable for accurate atmospheric compensation (removing
and ambient vapor). -
Sample Application: Place approximately 2–5 mg of the solid N-ethyltetrahydro-2H-pyran-4-amine HCl directly onto the ATR crystal. Lower the pressure anvil until the sample is firmly compressed against the crystal, ensuring optimal optical contact.
-
Spectral Acquisition: Run the sample scan using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16–32 scans).
-
Data Processing & Self-Validation:
-
Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth).
-
Validation Check 1: Inspect the 1100 cm⁻¹ region. A sharp, intense peak must be present to confirm the pyran ring.
-
Validation Check 2: Inspect the >3200 cm⁻¹ region. If a sharp peak is present at ~3300 cm⁻¹, the sample contains unreacted free base. If the region is dominated by a broad, rolling envelope from 3000 down to 2500 cm⁻¹, complete salt formation is validated.
-
Caption: Standardized ATR-FTIR workflow for the acquisition and validation of amine hydrochloride salts.
References
- ChemicalBook. (2026). 4-Aminotetrahydropyran Chemical Properties, Uses, Production. ChemicalBook.
- Royal Society of Chemistry (RSC). (n.d.). Supplementary Information: General experimental procedure for carbonylation and synthesis of amines (tetrahydro-2H-pyran-4-amine HCl). RSC.org.
- Max Planck Society (MPG). (n.d.). European Journal of Organic Chemistry - MPG.PuRe: Fourier-transform infrared (FT-IR) spectra for tetrahydro-2H-pyran-4-amine. MPG.de.
Technical Comparison Guide: N-Ethyltetrahydro-2H-pyran-4-amine HCl
Executive Summary: The Strategic Value of Pyran-4-Amines
In modern drug discovery, the tetrahydropyran (THP) ring is a privileged scaffold, often employed to modulate lipophilicity (LogP) and metabolic stability without introducing the liability of high aromaticity. N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride (hereafter NETP-HCl ) represents a critical secondary amine building block.
Unlike its primary amine counterpart (Tetrahydro-2H-pyran-4-amine) or the N-methyl analog, NETP-HCl offers a unique balance of steric bulk and nucleophilicity . This guide objectively compares NETP-HCl against its structural analogs, providing theoretical elemental benchmarks, synthesis protocols, and decision-making frameworks for lead optimization.
Chemical Identity & Elemental Benchmarks
For a researcher, the Certificate of Analysis (CoA) is the first line of defense against failed reactions. Below are the theoretical elemental analysis (EA) benchmarks for NETP-HCl. These values serve as the "Gold Standard" for validating product purity upon receipt or synthesis.
Compound: N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride
CAS (Free Base): 211814-15-2
Molecular Formula: C
Table 1: Theoretical Elemental Composition (Target vs. Tolerance)
Standard pharmaceutical purity acceptance is typically within ±0.4% of theoretical values.
| Element | Theoretical Mass % | Acceptable Range (±0.4%) | Diagnostic Note |
| Carbon (C) | 50.75% | 50.35% – 51.15% | Low %C suggests inorganic salt contamination or hydration. |
| Hydrogen (H) | 9.74% | 9.34% – 10.14% | High %H often indicates residual solvent (e.g., Ethanol, Water). |
| Nitrogen (N) | 8.46% | 8.06% – 8.86% | Critical for confirming amine stoichiometry. |
| Chlorine (Cl) | 21.40% | 21.00% – 21.80% | Confirms complete salt formation (1:1 stoichiometry). |
Expert Insight: If your experimental Chlorine value drops below 21.0%, you likely have a mixture of the HCl salt and the free base, which can drastically alter stoichiometry in subsequent coupling reactions (e.g., amide coupling or SNAr).
Comparative Performance Analysis
Why choose the N-Ethyl variant over the N-Methyl or the Primary Amine ? The choice dictates the physicochemical profile of the final drug candidate.
Table 2: Physicochemical & Synthetic Comparison
Values are predicted based on structure-activity relationships (SAR) principles.
| Feature | Primary Amine (Tetrahydro-2H-pyran-4-amine) | N-Methyl Analog (N-Me-THP) | N-Ethyl Product (NETP-HCl) |
| CAS | 33024-60-1 | 220641-87-2 | 211814-15-2 (Base) |
| Steric Bulk | Low | Low | Moderate |
| Bis-Alkylation Risk | High (Uncontrollable) | Low | Negligible |
| Lipophilicity (cLogP) | ~ -0.4 (Hydrophilic) | ~ -0.1 | ~ 0.3 (Balanced) |
| Basicity (pKa) | ~ 10.6 | ~ 10.8 | ~ 10.9 |
| Synthetic Utility | Used for introducing the ring; requires protection steps. | Good for small profile; metabolic demethylation risk. | Ideal for steric tuning; resists metabolic dealkylation. |
Mechanistic Causality
-
Selectivity: The N-Ethyl group provides sufficient steric hindrance to prevent bis-alkylation during nucleophilic substitution reactions, a common plague when using the primary amine.
-
Metabolic Stability: N-Methyl groups are prone to oxidative demethylation by Cytochrome P450 enzymes. The N-Ethyl group is generally more metabolically robust, extending the half-life of the final pharmacophore.
Experimental Protocols
Reliability in data comes from reproducibility in methods.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize NETP-HCl from Tetrahydro-4H-pyran-4-one.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 eq)
-
Ethylamine (2.0 M in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Cat. 1.0 eq)
Step-by-Step Workflow:
-
Imine Formation: Dissolve pyran-4-one in DCM. Add Ethylamine and Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Why? Acetic acid catalyzes the formation of the iminium ion intermediate.
-
Reduction: Cool to 0°C. Add STAB portion-wise. Why? STAB is milder than NaBH4 and selectively reduces the imine without reducing the ketone starting material if any remains.
-
Quench: After 16h, quench with sat. NaHCO3.
-
Extraction: Extract with DCM (3x). Dry organics over Na2SO4.
-
Salt Formation: Redissolve crude oil in Et2O. Add 4M HCl in Dioxane dropwise. The white precipitate is NETP-HCl .
Protocol B: Elemental Analysis (Combustion) Preparation
Objective: Ensure accurate CHN data.
-
Drying: The HCl salt is hygroscopic. Dry the sample in a vacuum oven at 40°C for 4 hours over P2O5 prior to analysis.
-
Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2-3 mg.
-
Combustion: Standard dynamic flash combustion at 900-1000°C.
Visualization: Decision Logic & Synthesis
The following diagram illustrates the synthesis pathway and the decision logic for selecting the N-Ethyl variant over others.
Figure 1: Strategic selection framework and reductive amination pathway for N-Ethyltetrahydro-2H-pyran-4-amine.
References
-
Sigma-Aldrich. N-Ethyltetrahydro-2H-pyran-4-amine Safety Data Sheet & Product Information. Retrieved from .
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic stability of N-alkyl groups).
-
PubChem. Compound Summary: N-ethyltetrahydro-2H-pyran-4-amine. Retrieved from .
Safety Operating Guide
Standard Operating Procedure: Disposal of N-ethyltetrahydro-2H-pyran-4-amine Hydrochloride
[1]
Scope and Objective
This guide defines the precise protocols for the containment, deactivation, and disposal of N-ethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1158623-65-4).[1] It is designed for laboratory personnel to ensure compliance with environmental regulations (RCRA/EPA) and to mitigate risks associated with amine salts, including potential corrosivity and nitrogenous by-product formation.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.[1]
| Parameter | Specification |
| Chemical Name | N-ethyltetrahydro-2H-pyran-4-amine hydrochloride |
| CAS Number | 1158623-65-4 (Salt form) Note: Free base is 211814-15-2 |
| Molecular Formula | C₇H₁₅NO[1][2] · HCl (C₇H₁₆ClNO) |
| Physical State | Solid (typically white to off-white powder/crystal) |
| Solubility | Highly soluble in water; soluble in polar organic solvents (Methanol, DMSO).[1] |
| Acidity | Acidic in aqueous solution (pH ~4–5).[1] |
| Key Hazards | Skin/Eye Irritant: Causes serious eye irritation and skin irritation.[1] Respiratory Irritant: May cause respiratory tract irritation.[3] Corrosivity Potential: Concentrated solutions may act corrosively due to HCl dissociation.[1] |
Critical Safety Note: As a secondary amine salt, this compound must never be mixed with nitrosating agents (e.g., sodium nitrite, nitrous acid) due to the risk of forming carcinogenic N-nitrosamines.
Pre-Disposal Handling & Segregation
Effective disposal begins with strict segregation at the bench.[1]
Personal Protective Equipment (PPE)[1]
-
Gloves: Nitrile rubber (minimum 0.11 mm thickness) is sufficient for solid handling. Double-gloving is recommended for dissolved solutions.
-
Eye Protection: Chemical safety goggles. Face shield required if handling large liquid volumes (>500 mL).
-
Respiratory: Use a fume hood. If generating dust outside a hood, N95/P100 particulate protection is mandatory.
Incompatibility Check
Ensure the waste container DOES NOT contain:
-
Strong Oxidizers: (e.g., Permanganates, Peroxides) – Risk of exothermic reaction/fire.
-
Strong Bases: (e.g., NaOH, KOH) – Liberates the free amine (N-ethyltetrahydro-2H-pyran-4-amine), which is volatile, odorous, and corrosive.
-
Nitrosating Agents: Risk of N-nitrosamine formation.[1]
Disposal Workflow
Select the appropriate workflow based on the physical state of the waste.[1]
Workflow A: Solid Waste (Pure Substance)
-
Applicability: Expired inventory, spilled solids, or excess weighing powder.
-
Protocol:
-
Do not dissolve solely for the purpose of disposal. Solid waste is cheaper and safer to transport.
-
Transfer material into a dedicated Solid Hazardous Waste container.
-
Label as: "Hazardous Waste - Solid - Toxic/Irritant - N-ethyltetrahydro-2H-pyran-4-amine HCl".[1]
-
Seal with a screw-top lid. Do not use parafilm or foil as a primary seal.
-
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Applicability: Compound dissolved in solvents (water, methanol, DCM, etc.).[1]
-
Protocol:
-
Segregate by Solvent:
-
Aqueous Acidic Stream: If dissolved in water/buffer.
-
Organic Halogenated: If dissolved in DCM, Chloroform.
-
Organic Non-Halogenated: If dissolved in Methanol, Ethanol, Ethyl Acetate.
-
-
pH Check: If the solution is extremely acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion, unless the drum is rated for corrosives.[1]
-
Labeling: List all components. Explicitly state "Contains Amine Salts."[1]
-
Workflow C: Empty Containers
-
Protocol:
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., water or methanol).
-
Rinsate Disposal: Collect the first rinse as Hazardous Liquid Waste .[1]
-
Defacing: Deface the original label or mark "EMPTY."
-
Final Disposal: Place the triple-rinsed container in the laboratory glass waste or trash, depending on local institutional policy for triple-rinsed containers.
-
Visual Decision Logic
The following diagram illustrates the critical decision points for segregating this amine hydrochloride salt.
Figure 1: Decision tree for the segregation and disposal of amine hydrochloride salts.
Emergency Procedures
Accidental Spills[1]
-
Evacuate: If the spill is large (>50 g) and dust is airborne, evacuate the immediate area.
-
PPE: Don goggles, nitrile gloves, and a lab coat.
-
Containment:
-
Solids: Cover with a damp paper towel to prevent dust generation. Sweep carefully into a dustpan.
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Decontamination: Wipe the surface with a mild detergent solution followed by water.
-
Disposal: Place all cleanup materials (wipes, absorbents) into a hazardous waste bag/pail.
Exposure Response[1][3]
-
Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
Sigma-Aldrich.[1] N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride Product Information & SDS. Retrieved from
-
ChemScene.[1] N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride MSDS (CAS 1158623-65-4).[1][2] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from
Personal protective equipment for handling N-ethyltetrahydro-2H-pyran-4-amine hydrochloride
Executive Summary: The 1-Minute Safety Card
Immediate Action Required: This compound is a functionalized amine salt. While less volatile than its free base, it poses significant contact and inhalation risks due to fine particulate generation.
| Critical Parameter | Specification |
| Compound Name | N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride |
| CAS Reference | 211814-15-2 (Parent Amine); Salt form often unindexed or proprietary. |
| Physical State | White to off-white crystalline solid (Hygroscopic). |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , STOT-SE Respiratory Irritant (H335) .[1] |
| Immediate First Aid | Eyes: Rinse 15 min.[1] Skin: Wash with soap/water.[1] Inhalation: Fresh air immediately. |
| Fire Class | Class B/C (Emits toxic NOx and HCl fumes upon decomposition). |
Chemical Profile & Hazard Analysis
To select the correct PPE, we must understand the mechanism of injury. N-Ethyltetrahydro-2H-pyran-4-amine hydrochloride is an alkylated amine salt.
-
The "Salt" Factor: Unlike the liquid free amine, the hydrochloride salt is a solid. This reduces vapor pressure hazards but increases the risk of particulate inhalation . The dust is highly irritating to mucous membranes because it hydrolyzes on contact with moisture (in lungs/eyes) to release trace hydrochloric acid and the organic amine [1].
-
Hygroscopicity: This salt will likely absorb atmospheric moisture, becoming sticky or clumping. This physical change can complicate weighing and increase the risk of spatula contamination or "flicking" particles during transfer.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which liberate the volatile, odorous free amine).
Personal Protective Equipment (PPE) Matrix
Rationale: The goal is to create a barrier against fine particulates and potential splashes during solubilization.
Hand Protection: The "Double-Don" Protocol
For handling solid amine salts, a single layer of nitrile is often insufficient due to the risk of micro-tears from crystalline structures.
-
Primary Layer: Nitrile, 4 mil (0.10 mm). Function: Dexterity for weighing.
-
Secondary Layer (Outer): Nitrile, 5-8 mil, or Neoprene if dissolving in halogenated solvents (DCM).
-
Glove Change Frequency: Immediately upon visible contamination or every 2 hours of continuous handling.
Eye & Face Protection[1][2]
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Why not Safety Glasses? Safety glasses have gaps. Fine amine salt dust can drift into these gaps, reacting with eye moisture to cause severe irritation (chemical conjunctivitis) [2].
-
Face Shield: Required only if handling >10g or conducting exothermic neutralization steps.
Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary Control (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
Visual Workflow: PPE Decision Logic
The following decision tree guides the researcher through the correct PPE selection based on the operation scale.
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.
Operational Protocols
Weighing & Transfer
-
Static Control: Amine salts are prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before use.
-
Draft Shield: Turn off the specific sash fan or use a draft shield inside the hood to prevent the powder from blowing away while maintaining negative pressure.
-
Technique: Do not pour from the bottle. Use a clean stainless steel spatula.
Solubilization (Making Stock Solutions)
-
Solvent Choice: Water, Methanol, or DMSO.
-
Exotherm Warning: Dissolving amine salts can be mildly exothermic. Add the solid to the solvent slowly.
-
Neutralization (If Free Base Needed): If the protocol requires the free amine, treat the salt with saturated NaHCO₃ or NaOH.
-
Caution: This releases the free amine, which may be volatile and odorous. Strictly perform this in a fume hood.
-
Emergency & Disposal Logistics
Spill Management (Solid)
Do not sweep dry dust; this aerosolizes the irritant.
-
Isolate: Clear the immediate area.
-
PPE Up: Don double gloves and N95 respirator.
-
Wet Wipe Method: Cover the spill with paper towels dampened with water (or ethanol).
-
Collect: Scoop up the damp mass and place it in a hazardous waste bag.
-
Clean: Wipe the surface with dilute acetic acid (vinegar) to solubilize residues, then water [3].
Waste Disposal
Never dispose of amine salts down the drain.[2] They are toxic to aquatic life.[2]
-
Solid Waste: Label as "Hazardous Chemical Waste: Solid Amine Salt".
-
Liquid Waste:
-
Acidic/Neutral Stream: If dissolved in water/methanol.
-
Basic Stream: If neutralized.[2]
-
Halogenated Stream: If dissolved in DCM/Chloroform.
-
Neutralization Workflow for Disposal
Before disposal, it is often safer to keep the compound as the salt (stable) rather than neutralizing it to the volatile free amine, unless required by specific EHS rules.
Figure 2: Logical workflow for safe disposal and pH neutralization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10964527, N-Ethyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
